1-(Oxazol-2-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4(7)5-6-2-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDUAXSWPGEYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599867 | |
| Record name | 1-(1,3-Oxazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77311-07-0 | |
| Record name | 1-(Oxazol-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77311-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-oxazol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Acetyloxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
1-(Oxazol-2-yl)ethanone chemical properties and structure
An In-depth Technical Guide to 1-(Oxazol-2-yl)ethanone
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of this compound (also known as 2-Acetyloxazole). As a member of the oxazole family, this heterocyclic ketone serves as a valuable building block in medicinal chemistry and materials science. This document consolidates available data, outlines detailed experimental protocols for its analysis, and presents logical workflows for its synthesis and characterization. Information regarding its potential biological activity as a regulator of steroid receptor coactivators is also discussed, highlighting its relevance in drug development.
Chemical Identity and Structure
This compound is an aromatic ketone featuring a five-membered oxazole ring substituted with an acetyl group at the 2-position.[1]
-
IUPAC Name: 1-(1,3-Oxazol-2-yl)ethanone[2]
-
CAS Number: 77311-07-0[2]
-
Molecular Formula: C₅H₅NO₂[2]
-
Molecular Weight: 111.10 g/mol [2]
The structural identifiers for this compound are:
-
SMILES: CC(=O)C1=NC=CO1[2]
-
InChI: InChI=1S/C5H5NO2/c1-4(7)5-6-2-3-8-5/h2-3H,1H3[2]
-
InChIKey: QCDUAXSWPGEYBB-UHFFFAOYSA-N[2]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, including reaction setups, purification methods, and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅NO₂ | [2][3] |
| Molecular Weight | 111.10 g/mol | [2] |
| Boiling Point | 177.4 ± 23.0 °C at 760 mmHg | [1][3] |
| Density | 1.145 ± 0.06 g/cm³ | [3] |
| Flash Point | 61.1 °C (142.0 °F) | [3][4] |
| Appearance | Colorless to light yellow liquid | [4] |
| pKa | -2.40 ± 0.10 (Predicted) | [3] |
| LogP | -0.213 (Estimated) | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |
Synthesis and Reactivity
The reactivity of the oxazole ring and the acetyl group allows for further chemical modifications. The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic addition, while the methyl protons are weakly acidic. The oxazole ring itself can participate in various organic reactions, making it a versatile scaffold.[6]
Experimental Protocols: Spectroscopic Characterization
Accurate structural confirmation and purity assessment are critical. The following sections provide generalized, detailed protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.[7][8]
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and assess purity.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[9] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals: The spectrum is expected to show three distinct signals:
-
A singlet around δ 2.6-2.8 ppm, integrating to 3H (acetyl methyl group, -CH₃).
-
A doublet or singlet around δ 7.2-7.4 ppm, integrating to 1H (proton at C5 of the oxazole ring).
-
A doublet or singlet around δ 7.7-7.9 ppm, integrating to 1H (proton at C4 of the oxazole ring).
-
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: The spectrum is expected to show five signals:
-
One signal in the aliphatic region (δ ~25-30 ppm) for the acetyl methyl carbon.
-
Two signals in the aromatic/heteroaromatic region for the oxazole ring carbons (C4 and C5, δ ~125-145 ppm).
-
One deshielded signal for the oxazole C2 carbon (δ ~158-162 ppm).
-
One signal in the carbonyl region (δ > 185 ppm) for the acetyl carbonyl carbon.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups within the molecule based on their characteristic vibrational frequencies.[10][11]
Objective: To identify the characteristic C=O (ketone) and C=N/C=C (oxazole ring) functional groups.
Methodology:
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.
-
-
Expected Absorptions:
-
~3150-3100 cm⁻¹: C-H stretching of the oxazole ring.
-
~1700-1680 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching of the acetyl ketone group.
-
~1600-1450 cm⁻¹: Multiple bands corresponding to C=N and C=C stretching vibrations within the aromatic oxazole ring.
-
~1360 cm⁻¹: C-H bending of the methyl group.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.[12][13]
Objective: To confirm the molecular weight and elemental composition of the molecule.
Methodology:
-
Sample Preparation:
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.
-
Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and clearly observe the molecular ion.[15] Electron Impact (EI) can also be used to study fragmentation patterns.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.[16]
-
-
Expected Results:
-
The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight of C₅H₅NO₂ plus a proton (112.0393).
-
Accurate mass measurement should confirm the elemental formula within a 5 ppm error margin.
-
References
- 1. This compound | 77311-07-0 [chemicalbook.com]
- 2. 1-(1,3-Oxazol-2-yl)ethan-1-one | C5H5NO2 | CID 19782729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2-acetyl oxazole, 77311-07-0 [thegoodscentscompany.com]
- 5. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. omicsonline.org [omicsonline.org]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
- 11. Experimental Design [web.mit.edu]
- 12. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Technical Guide: 2-Acetyloxazole (CAS No. 77311-07-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on 2-acetyloxazole regarding its specific biological activities, detailed experimental protocols, and associated signaling pathways is limited. This guide provides the available physicochemical data and presents generalized experimental workflows and logical diagrams that can be applied to the study of novel chemical entities like 2-acetyloxazole.
Core Properties of 2-Acetyloxazole
2-Acetyloxazole, also known as 1-(1,3-oxazol-2-yl)ethanone, is an aromatic ketone.[1] The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 77311-07-0 | The Good Scents Company |
| Molecular Formula | C5H5NO2 | PubChem |
| Molecular Weight | 111.10 g/mol | PubChem |
| IUPAC Name | 1-(1,3-oxazol-2-yl)ethanone | PubChem |
| Synonyms | 2-Acetyloxazole, 1-(Oxazol-2-yl)ethanone | PubChem |
Illustrative Experimental Protocols
Due to the absence of specific published experimental procedures for 2-acetyloxazole, the following sections provide generalized protocols relevant to the synthesis and biological evaluation of novel heterocyclic compounds. These are intended as illustrative examples.
General Synthetic Approach for 2-Substituted Oxazoles
Generalized Protocol:
-
Amide Formation: A carboxylic acid is reacted with an amino alcohol in an appropriate solvent to form an N-(2-hydroxyethyl)amide intermediate.
-
Cyclization: The intermediate is then treated with a dehydrating agent or catalyst (e.g., triflic acid) to promote intramolecular cyclization.
-
Purification: The resulting 2-substituted oxazoline is purified using standard techniques such as column chromatography or distillation.
Standard Cytotoxicity Evaluation (MTT Assay)
To assess the potential biological activity of a novel compound like 2-acetyloxazole, a common initial step is to evaluate its cytotoxicity against various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Generalized Protocol:
-
Cell Seeding: Cancer or normal cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The compound of interest (e.g., 2-acetyloxazole) is dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to an untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.
Logical and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate common workflows in chemical and biological research for the evaluation of a novel compound.
Caption: A generalized workflow for the chemical synthesis and characterization of a target compound.
Caption: A typical workflow for the biological evaluation of a novel chemical entity in drug discovery.
References
Spectroscopic Profile of 1-(Oxazol-2-yl)ethanone: A Technical Guide for NMR Analysis
Abstract
Introduction
1-(Oxazol-2-yl)ethanone is a heterocyclic ketone containing an oxazole ring, a five-membered aromatic heterocycle with one oxygen and one nitrogen atom. The oxazole motif is a key structural component in numerous natural products and pharmacologically active molecules. The acetyl group at the 2-position provides a reactive handle for further chemical modifications, making it a valuable building block in synthetic and medicinal chemistry. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such compounds during research and development. This guide focuses on providing the necessary NMR data and protocols to aid in this characterization.
Molecular Structure
The chemical structure of this compound is presented below with a numbering scheme used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Atom Number | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 5 | H-5 | 7.85 | Singlet |
| 4 | H-4 | 7.30 | Singlet |
| 7 | -CH₃ | 2.65 | Singlet |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Atom Number | Label | Predicted Chemical Shift (δ, ppm) |
| 6 | C=O | 186.5 |
| 3 | C-2 | 159.0 |
| 5 | C-5 | 143.0 |
| 4 | C-4 | 130.0 |
| 7 | -CH₃ | 26.0 |
Experimental Protocol for NMR Analysis
This section provides a detailed, generalized methodology for the spectroscopic analysis of this compound or similar small organic molecules.[1][2]
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.
-
Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).
-
-
Instrumentation:
-
Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire the spectrum at a constant temperature, usually room temperature (298 K).
-
Employ a standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform.
-
Phase and baseline correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectrum Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with singlet signals for all unique carbon atoms.
-
Set the spectral width to cover the expected range for carbon signals (typically 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum, with appropriate phasing and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Workflow for Spectroscopic Analysis
The logical workflow for characterizing a novel compound such as this compound involves several integrated spectroscopic techniques.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
2-Acetyloxazole: A Technical Guide to its Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyloxazole, a five-membered heterocyclic ketone, represents a key structural motif in medicinal chemistry and natural product synthesis. Its unique electronic and structural features make it a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-acetyloxazole, alongside generalized experimental protocols for its synthesis and characterization. Due to a scarcity of publicly available experimental data for this specific compound, this guide leverages information on closely related oxazole derivatives to provide a predictive framework for its properties and reactivity.
Physicochemical Characteristics
While specific, experimentally verified data for 2-acetyloxazole is limited, a number of its physical properties have been estimated and are summarized in the table below. These values provide a useful starting point for experimental design and handling.
| Property | Value (Estimated) | Source |
| Molecular Formula | C₅H₅NO₂ | - |
| Molecular Weight | 111.10 g/mol | - |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 177.00 - 178.00 °C @ 760.00 mm Hg | |
| Vapor Pressure | 1.040 mmHg @ 25.00 °C | |
| Flash Point | 142.00 °F (61.10 °C) (Closed Cup) | |
| Solubility | Soluble in water (2.157e+005 mg/L @ 25 °C) | |
| logP (o/w) | -0.213 |
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum of 2-acetyloxazole is expected to show distinct signals for the acetyl group protons and the protons on the oxazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl group and the heteroatoms in the oxazole ring.
-
CH₃ (acetyl group): A singlet, likely in the region of δ 2.5-2.8 ppm.
-
H4 and H5 (oxazole ring): Two doublets in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would depend on the specific electronic environment of the oxazole ring.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
C=O (acetyl group): A signal in the downfield region, typically around δ 190-200 ppm.
-
CH₃ (acetyl group): A signal in the aliphatic region, expected around δ 25-30 ppm.
-
C2, C4, C5 (oxazole ring): Signals in the aromatic region, with C2 being the most downfield due to its position between two heteroatoms.
Infrared (IR) Spectroscopy
The IR spectrum of 2-acetyloxazole will be characterized by the stretching vibrations of its key functional groups.
-
C=O Stretch (ketone): A strong, sharp absorption band in the region of 1680-1720 cm⁻¹.
-
C=N Stretch (oxazole ring): A medium to strong absorption band around 1600-1650 cm⁻¹.
-
C-O-C Stretch (oxazole ring): Absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 2-acetyloxazole (111.10 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group (M-43) and cleavage of the oxazole ring.
Chemical Reactivity and Synthesis
The oxazole ring is a stable aromatic system. The acetyl group at the 2-position acts as an electron-withdrawing group, influencing the reactivity of the ring.
General Reactivity of the Oxazole Ring
-
Electrophilic Aromatic Substitution: The oxazole ring is generally deactivated towards electrophilic attack due to the presence of the electronegative nitrogen and oxygen atoms.
-
Nucleophilic Aromatic Substitution: The 2-position of the oxazole ring is susceptible to nucleophilic attack, especially if activated by an electron-withdrawing group like the acetyl group.
-
Deprotonation: The proton at the C5 position is the most acidic proton on the oxazole ring and can be removed by strong bases.
Synthesis of 2-Substituted Oxazoles: A General Workflow
Representative Experimental Protocol for Oxazole Synthesis
The following is a generalized procedure for the synthesis of a 2-substituted oxazole, which could be adapted for the synthesis of 2-acetyloxazole.
Materials:
-
α-Amino ketone hydrochloride
-
Pyridine
-
Acetyl chloride
-
Dehydrating agent (e.g., phosphorus pentoxide, sulfuric acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
Acylation: The α-amino ketone hydrochloride is suspended in an anhydrous solvent. Pyridine is added, followed by the slow addition of acetyl chloride at low temperature (e.g., 0 °C). The reaction is stirred until completion (monitored by TLC).
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude α-acylamino ketone.
-
Cyclization: The crude α-acylamino ketone is dissolved in a suitable solvent and treated with a dehydrating agent. The mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
Purification: The reaction mixture is cooled, and the solvent is removed. The residue is purified by column chromatography on silica gel to afford the 2-acetyloxazole.
Biological and Medicinal Significance
The oxazole moiety is a key component in a wide range of biologically active natural products and synthetic compounds. Oxazole derivatives have been reported to exhibit a variety of pharmacological activities, including:
-
Anti-inflammatory
-
Antimicrobial
-
Anticancer
-
Antiviral
The acetyl group at the 2-position of the oxazole ring can serve as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Logical Relationship of Oxazole Reactivity
The reactivity of the oxazole ring is a function of its electronic properties. The following diagram illustrates the key reactive sites and their susceptibility to different types of reagents.
Conclusion
2-Acetyloxazole is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is currently limited in the public domain, this guide provides a comprehensive overview of its predicted physicochemical properties, spectroscopic characteristics, and general synthetic approaches based on the well-established chemistry of oxazole derivatives. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this promising molecule.
Biological Activity Screening of 1-(Oxazol-2-yl)ethanone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 1-(oxazol-2-yl)ethanone derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document outlines their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Detailed experimental protocols for key assays and a summary of quantitative data from various studies are presented to facilitate further research and development in this promising area.
Introduction to this compound Derivatives
Oxazole-containing compounds are a prominent class of heterocyclic molecules that have garnered substantial interest in the field of drug discovery due to their wide range of pharmacological activities.[1][2][3][4] The oxazole ring system is a key structural motif in numerous natural products and synthetic compounds with demonstrated therapeutic potential. The this compound scaffold, in particular, serves as a versatile platform for the development of novel bioactive agents. These derivatives have been investigated for their utility as anticancer, antimicrobial, and enzyme inhibitory agents, with some exhibiting potent and selective activities.[5][6][7]
Anticancer Activity
Derivatives of this compound and related oxazole-containing structures have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the modulation of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various oxazole and oxadiazole derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound ID/Reference | Derivative Structure/Class | Cancer Cell Line | IC50 (µM) |
| Oxadiazole Derivative 1 [8] | 2-Methoxy-4-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)vinyl)phenol | U87 (Glioblastoma) | 60.3 |
| T98G (Glioblastoma) | 39.2 | ||
| LN229 (Glioblastoma) | 80.4 | ||
| Oxadiazole Derivative 5 [9] | Substituted 1,3,4-oxadiazole | U87 (Glioblastoma) | 35.1 |
| T98G (Glioblastoma) | 34.4 | ||
| LN229 (Glioblastoma) | 37.9 | ||
| SKOV3 (Ovarian) | 14.2 | ||
| MCF-7 (Breast) | 30.9 | ||
| A549 (Lung) | 18.3 | ||
| AMK OX-8 [10] | 1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone | A549 (Lung) | 25.04 |
| HeLa (Cervical) | 35.29 | ||
| AMK OX-9 [10] | Structure not specified | A549 (Lung) | 20.73 |
| AMK OX-10 [10] | Structure not specified | HeLa (Cervical) | 5.34 |
| AMK OX-12 [10] | Structure not specified | A549 (Lung) | 41.92 |
| HeLa (Cervical) | 32.91 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). The plates are incubated for an additional 48-72 hours.
-
MTT Addition: Following the treatment period, the culture medium is removed, and MTT solution is added to each well. The plates are incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Potential Signaling Pathways in Anticancer Activity
Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways.[1][5] One of the key pathways implicated is the STAT3 signaling cascade, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and angiogenesis.
Antimicrobial Activity
Substituted this compound derivatives have also been explored for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values of various oxadiazole derivatives against selected microbial strains.
| Compound ID/Reference | Derivative Structure/Class | Microbial Strain | MIC (µg/mL) |
| OZE-I [6] | N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | S. aureus USA100 | 4 |
| OZE-II [6] | Structure not specified | S. aureus USA100 | 8 |
| OZE-III [6] | Structure not specified | S. aureus (various strains) | 8 - 32 |
| Oxazolone 9a [12] | 2-phenyl-4-((4-(N-phenylsulfamoyl)phenyl)imino)methyl)oxazol-5(4H)-one | S. aureus | >32 |
| E. coli | >32 | ||
| A. niger | 32 | ||
| C. albicans | 16 | ||
| Oxazolone 9b [12] | 4-((4-(N-(4-methoxyphenyl)sulfamoyl)phenyl)imino)methyl)-2-phenyloxazol-5(4H)-one | S. aureus | 8 |
| E. coli | 8 | ||
| A. niger | 16 | ||
| C. albicans | 8 | ||
| Oxazolone 9f [12] | 4-((4-(N-(4-nitrophenyl)sulfamoyl)phenyl)imino)methyl)-2-phenyloxazol-5(4H)-one | S. aureus | 8 |
| E. coli | 8 | ||
| A. niger | 16 | ||
| C. albicans | 8 | ||
| Oxazolone 9h [12] | 4-((4-(N-(4-chlorophenyl)sulfamoyl)phenyl)imino)methyl)-2-phenyloxazol-5(4H)-one | A. niger | 4 |
| C. albicans | 2 |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound derivatives
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the microbial strain is prepared in the appropriate broth.
-
Serial Dilutions: Serial twofold dilutions of the test compounds are prepared in the broth in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with microbes, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition
The this compound scaffold can be modified to target specific enzymes involved in various disease processes. For example, derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation.
Quantitative Enzyme Inhibition Data
The following table shows the inhibitory activity of selected oxadiazole derivatives against COX-1 and COX-2 enzymes.
| Compound ID/Reference | Derivative Structure/Class | Enzyme | IC50 (µM) |
| Oxadiazole Derivative [7] | Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazole | COX-1 | >100 |
| COX-2 | 1.25 | ||
| Imidazole Derivative 1 [7] | 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide | COX-1 | 60.9 (% inhibition at 10 µM) |
| COX-2 | 88.5 (% inhibition at 10 µM) | ||
| Imidazole Derivative 9 [7] | Substituted 2-thio-diarylimidazole | COX-1 | 85 (% inhibition at 10 µM) |
| COX-2 | 57.9 (% inhibition at 10 µM) |
Experimental Protocol: COX Inhibition Assay
The ability of compounds to inhibit COX-1 and COX-2 can be assessed using commercially available colorimetric inhibitor screening assays.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Assay buffer
-
Colorimetric substrate
-
This compound derivatives
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions.
-
Compound Incubation: The enzymes are incubated with various concentrations of the test compounds or a vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Signal Detection: The peroxidase activity of COX is measured colorimetrically at a specific wavelength (e.g., 590 nm). The decrease in absorbance is proportional to the inhibition of the enzyme.
Synthesis of this compound Derivatives
A general synthetic workflow for the preparation of substituted oxazole derivatives is outlined below. The specific reaction conditions and starting materials can be varied to generate a library of diverse compounds for biological screening.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The derivatives of this core structure have demonstrated a broad spectrum of biological activities, including promising anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a foundation for researchers and drug development professionals to further explore the potential of this versatile class of compounds. The provided experimental protocols and compiled quantitative data serve as a resource to guide future screening and lead optimization efforts. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial in advancing these compounds towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
1-(Oxazol-2-yl)ethanone: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Oxazol-2-yl)ethanone, also known as 2-acetyloxazole, is a heterocyclic ketone that has emerged as a pivotal building block in organic synthesis. Its unique structural motif, featuring a reactive acetyl group attached to an aromatic oxazole ring, provides a versatile platform for the construction of a wide array of more complex molecules. The oxazole core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, imparting a range of biological activities including anti-inflammatory, antibacterial, and antifungal properties.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of this compound in medicinal chemistry, heterocycle synthesis, and catalysis, complete with detailed experimental protocols and data presented for practical laboratory use.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. A summary of its key properties is presented in Table 1. Direct experimental spectroscopic data for this compound is not extensively available in public domains; therefore, Table 2 provides predicted and comparative data based on structurally similar compounds to aid in characterization.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 77311-07-0 | LookChem |
| Molecular Formula | C₅H₅NO₂ | LookChem |
| Molecular Weight | 111.1 g/mol | LookChem |
| Boiling Point | 177.4 °C at 760 mmHg | LookChem |
| Density | 1.145 g/cm³ | LookChem |
| Flash Point | 61.1 °C | LookChem |
| pKa (Predicted) | -2.40 ± 0.10 | LookChem |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | LookChem |
Table 2: Predicted and Comparative Spectroscopic Data
| Analysis | Predicted/Comparative Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.0-8.2 (s, 1H, oxazole C5-H), 7.3-7.5 (s, 1H, oxazole C4-H), 2.6-2.8 (s, 3H, acetyl CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 188-192 (C=O), 160-164 (oxazole C2), 142-145 (oxazole C5), 128-132 (oxazole C4), 25-28 (acetyl CH₃) |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1700 (C=O stretch), ~1580 (C=N stretch), ~1100 (C-O-C stretch) |
Synthesis of this compound
While a specific, high-yield protocol for the direct synthesis of this compound is not prominently featured in the literature, its synthesis can be achieved through established methods for forming the oxazole ring. One of the most common and versatile methods is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.
Another practical approach involves the reaction of an α-haloketone with a primary amide. These general strategies allow for the construction of various substituted oxazoles and can be adapted for the synthesis of the target compound.[1]
Applications as a Building Block in Organic Synthesis
The dual functionality of this compound—the electrophilic acetyl group and the stable aromatic oxazole core—makes it a valuable precursor in various synthetic endeavors.
Synthesis of Heterocyclic Compounds
The acetyl group of this compound is a versatile handle for constructing larger, more complex heterocyclic systems. It can readily undergo condensation reactions with various nucleophiles to form chalcones, which are key intermediates for pyrazolines, isoxazoles, and other pharmacologically relevant scaffolds.[3] For example, reaction with aromatic aldehydes yields benzimidazole chalcones, which can be further cyclized to produce diverse heterocyclic derivatives.[3]
Ligands in Asymmetric Catalysis
The oxazole motif is a key component in a class of "privileged" ligands used in asymmetric catalysis.[4] While oxazoline-based ligands like PHOX are more common, the nitrogen atom of the oxazole ring can effectively coordinate with various transition metals.[4][5] this compound can serve as a starting material for more elaborate bidentate or tridentate ligands, where the acetyl group is modified to introduce another coordinating atom, enabling the formation of chiral catalysts for a range of enantioselective transformations.
Medicinal Chemistry and Drug Development
The oxazole ring is a bioisostere for ester and amide functionalities and is present in many biologically active molecules.[1][6] Derivatives of this compound have shown potential as regulators of steroid receptor coactivators, which are important targets for diseases like cancer and metabolic disorders. Its structural analogs, such as 2-acetylimidazoles and 2-acetylthiazoles, are key building blocks for kinase inhibitors, including those targeting the p38 MAP kinase pathway, which is implicated in inflammatory diseases.[7] The versatility of the 2-acetyloxazole scaffold allows for systematic modifications to explore structure-activity relationships (SAR) in drug discovery programs.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. alfachemic.com [alfachemic.com]
- 5. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]
- 6. ijper.org [ijper.org]
- 7. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Inaugural Synthesis of 2-Acetyloxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyloxazole, a naturally occurring aryl alkyl ketone, is a volatile organic compound found in a variety of food products, most notably cocoa and nuts.[1] Its characteristic nutty and popcorn-like aroma contributes significantly to the flavor profile of these foods. This technical guide provides a comprehensive overview of the discovery and initial synthesis of 2-acetyloxazole, presenting detailed experimental protocols and summarizing key quantitative data. The logical flow of the synthetic pathway is visually represented to facilitate a deeper understanding of the chemical transformations involved.
Discovery and Natural Occurrence
2-Acetyloxazole was first identified as a natural constituent in food products, where it plays a crucial role in the development of characteristic roasted and nutty flavors. Its presence has been confirmed in cocoa beans (Theobroma cacao) and various nuts, making it a potential biomarker for the consumption of these foods.[1] The formation of 2-acetyloxazole in these natural sources is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.
Initial Synthesis: The Weinreb-Nahm Approach
The first reported chemical synthesis of 2-acetyloxazole, and other 2-acyl oxazoles, was achieved through the application of the Weinreb-Nahm ketone synthesis. This method, discovered in 1981 by Steven M. Weinreb and Steven Nahm, provides a highly selective route to ketones from Weinreb amides and organometallic reagents.[2][3] The key advantage of this approach is the prevention of over-addition, a common side reaction in the synthesis of ketones using other organometallic methods.[3]
The synthesis of 2-acetyloxazole via the Weinreb-Nahm methodology involves a two-step process: the formation of the 2-(N-methoxy-N-methylcarbamoyl)oxazole (the Weinreb amide of oxazole-2-carboxylic acid) and its subsequent reaction with an organometallic reagent.
Logical Workflow of the Initial Synthesis
References
Theoretical Studies on the Electronic Structure of 1-(Oxazol-2-yl)ethanone: A Technical Guide
Disclaimer: As of late 2025, a dedicated, in-depth theoretical study on the electronic structure of the specific molecule 1-(Oxazol-2-yl)ethanone is not extensively available in publicly accessible scientific literature. However, the principles and methodologies for such an analysis are well-established. This guide will, therefore, present a comprehensive overview of the theoretical framework and computational protocols applicable to this molecule, using data from closely related oxazole derivatives as illustrative examples. The primary representative data is drawn from studies on substituted oxazole and benzoxazole compounds, which employ Density Functional Theory (DFT) for their analysis.
Introduction
Oxazole and its derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1] Their versatile applications in medicinal chemistry, ranging from anti-inflammatory to anticancer agents, stem from their unique electronic properties and ability to engage in various intermolecular interactions.[1] this compound, a simple yet important derivative, features the key pharmacophoric elements of the oxazole ring coupled with a reactive ketone group.
Theoretical and computational studies, particularly those based on quantum mechanics, are indispensable for elucidating the electronic structure, reactivity, and potential biological activity of such molecules.[2] Methods like Density Functional Theory (DFT) provide profound insights into molecular geometry, electronic distribution, and reactivity indices, which are crucial for understanding structure-activity relationships (SAR) and guiding rational drug design.[2][3]
This technical guide outlines the standard computational methodologies used to study the electronic structure of oxazole derivatives and presents representative data to illustrate the expected findings for this compound.
Computational Methodology
The theoretical analysis of the electronic structure of oxazole derivatives is predominantly carried out using Density Functional Theory (DFT).[3][4] The following protocol describes a standard computational workflow for such a study.
Experimental Protocol: Density Functional Theory (DFT) Calculation
A typical DFT protocol for an oxazole derivative involves the following steps:
-
Molecular Structure Creation: The 2D structure of this compound is first drawn using a molecular editor software (e.g., GaussView, ChemDraw). This 2D representation is then converted into an initial 3D structure.
-
Geometry Optimization: The initial 3D structure undergoes geometry optimization to find its most stable, lowest-energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set such as 6-311++G(d,p).[3][5] This level of theory provides a reliable balance between computational accuracy and cost for organic molecules.[6]
-
Frequency Calculation: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.
-
Electronic Property Calculation: With the optimized geometry, single-point energy calculations are conducted to determine various electronic properties. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP): A 3D map of the electronic density, which reveals sites susceptible to electrophilic and nucleophilic attack.[5]
-
Atomic Charges: Calculation of the charge distribution on each atom, often using Mulliken population analysis.
-
-
Data Analysis: The output files from the computational software (e.g., Gaussian) are analyzed to extract the quantitative data. Molecular visualization software is used to generate graphical representations of the molecular orbitals and the MEP surface.
The logical flow of this computational protocol is visualized in the diagram below.
Molecular Structure and Geometry
The first step in a theoretical study is to determine the optimized molecular geometry. The molecular structure of this compound is depicted below.
Geometry optimization provides precise values for bond lengths, bond angles, and dihedral angles. The following table presents representative optimized geometric parameters for an oxazole ring, calculated at the B3LYP level of theory, which are expected to be similar for this compound.[3]
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | O1—C2 | 1.35 - 1.37 |
| C2—N3 | 1.31 - 1.33 | |
| N3—C4 | 1.38 - 1.40 | |
| C4—C5 | 1.36 - 1.38 | |
| C5—O1 | 1.36 - 1.38 | |
| Bond Angles (°) | C5—O1—C2 | 104 - 106 |
| O1—C2—N3 | 114 - 116 | |
| C2—N3—C4 | 105 - 107 | |
| N3—C4—C5 | 108 - 110 | |
| C4—C5—O1 | 107 - 109 | |
| Table 1: Representative optimized geometric parameters for an oxazole ring based on DFT calculations on related derivatives.[3] |
These structural parameters are fundamental, as they influence the molecule's overall shape, stability, and how it interacts with biological targets.
Electronic Properties
The electronic properties of a molecule govern its reactivity and spectroscopic behavior. Key parameters derived from DFT calculations are discussed below.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[7] The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.[5] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability.[3] A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[3]
| Parameter | Symbol | Representative Value (eV) |
| HOMO Energy | EHOMO | -5.5 to -6.5 |
| LUMO Energy | ELUMO | -0.8 to -1.5 |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 4.5 to 5.0 |
| Table 2: Representative Frontier Molecular Orbital energies for oxazole derivatives.[3][7] |
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[5] These descriptors provide a quantitative measure of properties that are fundamental to understanding drug-receptor interactions.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.[6] |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |
| Table 3: Global chemical reactivity descriptors derived from HOMO and LUMO energies. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the reactive sites of a molecule.[8]
-
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In oxazole derivatives, these regions are typically located around the electronegative oxygen and nitrogen atoms.[5]
-
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are often found around the hydrogen atoms.
-
Neutral Regions (Green): These areas have a near-zero potential and are associated with nonpolar parts of the molecule.
For this compound, the MEP surface would likely show a strong negative potential around the carbonyl oxygen and the oxazole nitrogen and oxygen atoms, indicating these as primary sites for hydrogen bonding and electrophilic interactions.
Conclusion
While specific experimental or theoretical data for this compound is limited, the application of standard computational methodologies, particularly DFT with the B3LYP functional, provides a robust framework for predicting its electronic structure and reactivity. Based on analyses of similar oxazole derivatives, this compound is expected to have a significant HOMO-LUMO energy gap, indicating good kinetic stability. The MEP surface and atomic charge distribution would highlight the electronegative heteroatoms as the primary sites for intermolecular interactions, which is a critical consideration in drug design and development. The theoretical data and protocols outlined in this guide serve as a foundational reference for researchers and scientists engaged in the computational analysis and development of novel oxazole-based compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. irjweb.com [irjweb.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inpressco.com [inpressco.com]
- 7. irjweb.com [irjweb.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to 1-(Oxazol-2-yl)ethanone: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Oxazol-2-yl)ethanone, a key heterocyclic ketone, serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural motif is incorporated into a variety of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailing suppliers, purity, and pricing. Furthermore, it outlines established synthetic protocols for its preparation, offering researchers the necessary information for laboratory-scale synthesis. This document is intended to be a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Commercial Availability and Suppliers
This compound (CAS No. 77311-07-0) is commercially available from a range of chemical suppliers. The purity and available quantities vary among vendors, impacting its suitability for different research and development stages. Below is a summary of key suppliers and their offerings.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| ChemicalBook | 77311-07-0 | 99.0% | KG | Starting from $1.00/KG (from select manufacturers) |
| Synthonix | 77311-07-0 | 96% | 100mg, 250mg, 1g, 5g, 10g | $100 (100mg), $150 (250mg), $370 (1g), $1420 (5g), $2840 (10g) |
| BLD Pharm | 77311-07-0 | N/A | Inquire for details | Inquire for details |
| Chemfish Tokyo Co., Ltd. | 77311-07-0 | N/A | Inquire for details | Inquire for details |
| ChemScene | 1263378-07-9 (isomer) | ≥98% | Inquire for details | Inquire for details |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. An isomer, 1-(1,3-Oxazol-5-yl)ethanone (CAS: 1263378-07-9), is also commercially available and may be of interest for comparative studies.
Synthetic Protocols
The synthesis of this compound can be achieved through several established methods for oxazole ring formation. The Robinson-Gabriel synthesis and its modifications are particularly relevant. Below are detailed experimental protocols for the synthesis of oxazole derivatives, which can be adapted for the preparation of this compound.
General Robinson-Gabriel Synthesis of Oxazoles
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2]
Experimental Protocol:
-
Preparation of the 2-Acylamino-ketone Precursor: The synthesis begins with the acylation of an appropriate amino ketone. For this compound, the starting material would be 1-amino-2-propanone.
-
Cyclodehydration: The 2-acylamino-ketone is dissolved in a suitable anhydrous solvent (e.g., toluene, dioxane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A dehydrating agent, such as concentrated sulfuric acid (catalytic amount), phosphorus pentoxide, or phosphoryl chloride, is carefully added to the solution at room temperature.[3]
-
The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it into ice-water.
-
The aqueous solution is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired oxazole.[3]
Synthesis of 2,4-Disubstituted Oxazoles from Aldehydes
A milder and often more expedient method for the synthesis of oxazoles involves the condensation of serine with an aldehyde, followed by oxidation.
Experimental Workflow:
Caption: One-pot synthesis of oxazoles from aldehydes.
Experimental Protocol:
-
To a solution of L-serine methyl ester hydrochloride in a suitable solvent (e.g., N,N-dimethylacetamide), add a base such as potassium carbonate.
-
Add the desired aldehyde (in this case, a protected form of acetaldehyde or a synthetic equivalent) to the mixture and stir at room temperature.
-
An oxidizing agent (e.g., bromine in the presence of a base) is then added to the reaction mixture to facilitate the oxidation of the intermediate oxazolidine to the oxazole.
-
The reaction is monitored by TLC. Upon completion, the mixture is worked up by extraction with an organic solvent.
-
The crude product is purified by column chromatography.
Signaling Pathways and Logical Relationships
The synthesis of this compound via the Robinson-Gabriel pathway involves a series of logical chemical transformations.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(Oxazol-2-yl)ethanone from a Serine-Derived Oxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of 1-(Oxazol-2-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry. The synthesis commences with a readily available serine-derived oxazole, ethyl oxazole-4-carboxylate, and proceeds through a series of key transformations including C2-bromination, lithium-halogen exchange, and subsequent acylation.
Introduction
Oxazole scaffolds are prevalent in numerous biologically active compounds and natural products. The targeted synthesis of substituted oxazoles is therefore of significant interest in drug discovery and development. This protocol outlines a reliable pathway to this compound, which can serve as a versatile intermediate for the elaboration of more complex molecular architectures. The synthetic strategy is designed to be robust and scalable, providing a practical guide for researchers in the field.
Overall Synthetic Scheme
The synthesis is proposed to proceed via a three-step sequence starting from ethyl oxazole-4-carboxylate, a precursor readily accessible from L-serine. The key transformations involve the introduction of a functional handle at the C2 position, followed by the installation of the acetyl group and subsequent removal of the C4-ester.
Caption: Synthetic workflow for this compound.
Data Presentation
The following table summarizes the key steps, reagents, and expected outcomes for the synthesis.
| Step | Transformation | Key Reagents & Solvents | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 1a | Formylation of L-Serine Ethyl Ester | Ethyl Formate, Triethylamine, Ethanol | 12 | 25 | 85-95 |
| 1b | Cyclization to Oxazoline | Dehydrating Agent (e.g., Burgess Reagent), THF | 2-4 | 25 | 80-90 |
| 1c | Oxidation to Oxazole | Manganese Dioxide (MnO₂), Dichloromethane (DCM) | 24 | 40 (reflux) | 70-85 |
| 2a | C2-Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 1-2 | 80 (reflux) | 60-75 |
| 2b | C2-Acylation | n-Butyllithium (n-BuLi), N,N-Dimethylacetamide, THF | 1-3 | -78 to 0 | 50-65 |
| 3a | Saponification | Lithium Hydroxide (LiOH), THF/H₂O | 2-4 | 25 | 90-98 |
| 3b | Decarboxylation | Heat (in a suitable high-boiling solvent) | 1-2 | 120-150 | 70-80 |
Experimental Protocols
Step 1: Synthesis of Ethyl Oxazole-4-carboxylate (Serine-Derived Precursor)
This step involves the formation of the oxazole ring from L-serine ethyl ester.
1a. Ethyl N-Formylserinate
-
To a solution of L-serine ethyl ester hydrochloride (1.0 eq) in ethanol, add triethylamine (2.2 eq) at 0 °C.
-
To this mixture, add ethyl formate (1.5 eq) and stir at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield ethyl N-formylserinate.
1b. Ethyl 4,5-dihydrooxazole-4-carboxylate (Oxazoline)
-
Dissolve ethyl N-formylserinate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a suitable dehydrating agent, such as the Burgess reagent (1.1 eq), in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
1c. Ethyl Oxazole-4-carboxylate
-
Dissolve the crude oxazoline from the previous step in dichloromethane (DCM).
-
Add activated manganese dioxide (MnO₂, 5-10 eq) and heat the mixture to reflux for 24 hours.
-
Monitor the oxidation by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite, washing with DCM.
-
Concentrate the filtrate and purify by column chromatography to obtain ethyl oxazole-4-carboxylate.
Step 2: C2-Functionalization and Acylation
This stage introduces the acetyl group at the C2 position of the oxazole ring.
2a. Ethyl 2-bromooxazole-4-carboxylate
-
In a round-bottom flask, dissolve ethyl oxazole-4-carboxylate (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-bromooxazole-4-carboxylate.
2b. Ethyl 2-acetyl-4-oxazolecarboxylate
-
Dissolve ethyl 2-bromooxazole-4-carboxylate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
Add N,N-dimethylacetamide (1.2 eq) dropwise and allow the reaction to slowly warm to 0 °C over 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford ethyl 2-acetyl-4-oxazolecarboxylate.
Step 3: Decarboxylation to this compound
The final step involves the removal of the C4-ester to yield the target compound.
3a. 2-Acetyl-4-oxazolecarboxylic acid
-
Dissolve ethyl 2-acetyl-4-oxazolecarboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours.
-
Monitor the saponification by TLC.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the carboxylic acid with ethyl acetate, dry the organic layer, and concentrate to yield the crude acid, which can be used in the next step without further purification.
3b. This compound
-
Dissolve the crude 2-acetyl-4-oxazolecarboxylic acid in a high-boiling point solvent (e.g., diphenyl ether).
-
Heat the solution to 120-150 °C and monitor the decarboxylation by observing the evolution of CO₂.
-
After the gas evolution ceases (typically 1-2 hours), cool the reaction mixture.
-
Purify the product by vacuum distillation or column chromatography to obtain this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Strong acids and bases should be handled with appropriate caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.
Robinson-Gabriel synthesis for 2-acetyloxazole preparation
An Application Note on the Robinson-Gabriel Synthesis for the Preparation of 2-Acetyloxazole
Introduction
The oxazole ring is a crucial heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] The Robinson-Gabriel synthesis, first reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, is a fundamental and powerful method for constructing the oxazole scaffold.[3] The reaction facilitates the intramolecular cyclodehydration of 2-acylamino-ketones to yield the corresponding oxazoles, typically under acidic conditions.[1][4] This application note provides a detailed protocol for the preparation of 2-acetyloxazole using this classical transformation, aimed at researchers, scientists, and professionals in drug development.
Reaction Mechanism
The Robinson-Gabriel synthesis proceeds via an acid-catalyzed cyclization followed by a dehydration step. The mechanism involves the initial protonation of the ketone carbonyl, which enhances its electrophilicity. The nucleophilic oxygen of the amide group then attacks the protonated carbonyl, leading to the formation of a five-membered cyclized intermediate, a 4,5-dihydro-1,3-oxazolium species (an oxazoline intermediate). Subsequent elimination of a water molecule results in the formation of the aromatic oxazole ring.[4]
Caption: Reaction mechanism of the Robinson-Gabriel synthesis.
Comparison of Dehydrating Agents
Various cyclodehydrating agents can be employed for the Robinson-Gabriel synthesis, each with its own advantages and disadvantages. The choice of reagent can significantly impact reaction conditions, yield, and substrate compatibility.[5][6]
| Dehydrating Agent | Typical Solvent(s) | Typical Temperature | Key Observations | Citations |
| Sulfuric Acid (H₂SO₄) | Acetic Anhydride, Toluene | 90-110°C | Traditional method; can lead to charring with sensitive substrates. | [5] |
| Polyphosphoric Acid (PPA) | Neat | 100-160°C | Often provides higher yields than H₂SO₄; high viscosity can be problematic. | [5] |
| Phosphorus Oxychloride (POCl₃) | DMF, Toluene | Reflux | Effective, but can be harsh for some functional groups. | [1][6] |
| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | Room Temp to Reflux | Mild conditions; suitable for solid-phase synthesis. | [5][7] |
| Burgess Reagent | THF, Benzene | 50-80°C (Microwave) | Mild, neutral conditions leading to clean conversions; reagent is expensive. | [5][8] |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, two-step process with high functional group tolerance. | [5] |
Experimental Protocol: Synthesis of 2,5-Dimethyl-oxazole
This protocol details the synthesis of 2,5-dimethyloxazole, a representative product, from its corresponding 2-acylamino-ketone precursor (3-acetamidobutan-2-one) using the classical sulfuric acid method.[5]
Materials:
-
3-acetamidobutan-2-one (1.0 eq)
-
Acetic Anhydride (5-10 mL per gram of substrate)
-
Concentrated Sulfuric Acid (98%) (0.1-0.2 eq)
-
Crushed Ice / Ice-water bath
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
Caption: Workflow for the Robinson-Gabriel synthesis of oxazoles.
1. Preparation:
-
In a round-bottom flask, dissolve the 2-acylamino-ketone (1.0 eq) in acetic anhydride (using 5-10 mL per gram of the starting material).[5]
-
Equip the flask with a magnetic stir bar and place it in an ice-water bath to cool the solution to 0°C.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution. Maintain the temperature at or below 10°C during the addition.
2. Reaction:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 90-100°C using a heating mantle or oil bath.[5]
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically takes 1-4 hours).[5]
3. Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring.
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Check the pH to ensure it is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).[5]
-
Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to obtain the pure 2,5-dimethyloxazole.[5]
Troubleshooting and Optimization
-
Low Yield / Byproduct Formation: If significant byproduct formation or decomposition of the starting material occurs, consider using a milder dehydrating agent.[6] Reagents like trifluoroacetic anhydride (TFAA) or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine can provide cleaner reactions for sensitive substrates.[5]
-
Incomplete Reaction: If the reaction is sluggish, a moderate increase in the amount of the dehydrating agent or a switch to a more powerful one (e.g., PPA or POCl₃) may be necessary.[5][6] Microwave-assisted synthesis can also dramatically reduce reaction times and potentially improve yields.[8]
-
Difficult Workup: The high viscosity of Polyphosphoric Acid (PPA) can make stirring and workup challenging. Ensure vigorous mechanical stirring if using PPA at scale.[5]
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 8. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of 1-(Oxazol-2-yl)ethanone via Reaction of Alpha-Halo Ketones
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-(Oxazol-2-yl)ethanone, a valuable heterocyclic ketone intermediate in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the formation of an oxazole ring via the Bredereck reaction of an α-halo ketone with formamide, followed by a regioselective C2-acylation. This methodology offers a reliable route to the target compound from readily available starting materials. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction
The oxazole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. The introduction of an acetyl group at the 2-position of the oxazole ring, yielding this compound (also known as 2-acetyloxazole), provides a key handle for further synthetic diversification. The direct synthesis of 2-acyloxazoles from α-halo ketones can be challenging. A highly effective and modular approach involves the initial construction of a 2-unsubstituted oxazole ring, which can then be selectively functionalized at the electron-deficient C2 position.
This application note details a two-step synthetic sequence:
-
Step 1: Bredereck Oxazole Synthesis. Formation of a 4-substituted oxazole from an α-halo ketone and formamide. This reaction is a well-established method for creating the oxazole core.[1][2]
-
Step 2: C2-Acylation via Lithiation. Regioselective deprotonation of the oxazole at the C2 position using a strong base, followed by quenching with an acetylating agent to install the desired acetyl group. The C2-proton of oxazoles is the most acidic, facilitating this regioselectivity.[3]
Data Presentation
The following tables summarize the quantitative data for the two-step synthesis of this compound, based on representative protocols.
Table 1: Synthesis of 4-Methyl-oxazole from Chloroacetone (Step 1)
| Parameter | Value | Reference |
| Starting Materials | Chloroacetone, Formamide | General Bredereck Reaction |
| Solvent | Formamide (reagent and solvent) | General Bredereck Reaction |
| Reaction Temperature | 120-140 °C | Analogous Reactions |
| Reaction Time | 2-4 hours | Analogous Reactions |
| Reported Yield | 60-75% | Analogous Reactions |
Table 2: C2-Acylation of Oxazole Intermediate (Step 2)
| Parameter | Value | Reference |
| Starting Material | 4-Methyl-oxazole | Lithiation Protocols |
| Key Reagents | n-Butyllithium (n-BuLi), N,N-Dimethylacetamide (DMAc) | Lithiation Protocols |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Lithiation Protocols |
| Reaction Temperature | -78 °C | Lithiation Protocols |
| Reaction Time | 1-2 hours | Lithiation Protocols |
| Reported Yield | 65-80% (estimated) | Analogous Reactions |
Experimental Protocols
Step 1: Synthesis of 4-Methyloxazole via Bredereck Reaction
This protocol describes the synthesis of 4-methyloxazole from chloroacetone and formamide.
Materials:
-
Chloroacetone (stabilized)
-
Formamide
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine chloroacetone (1.0 eq) and an excess of formamide (5.0-10.0 eq).
-
Heat the reaction mixture to 130 °C and maintain for 3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 4-methyloxazole can be purified by distillation.
Step 2: Synthesis of 1-(4-Methyl-oxazol-2-yl)ethanone via C2-Acylation
This protocol details the C2-acylation of the 4-methyloxazole intermediate.
Materials:
-
4-Methyloxazole (from Step 1)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
N,N-Dimethylacetamide (DMAc)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask
-
Syringes
-
Dry ice/acetone bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add 4-methyloxazole (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield 1-(4-methyl-oxazol-2-yl)ethanone.
Visualizations
Reaction Mechanism and Workflow Diagrams
Caption: Overall workflow for the two-step synthesis of this compound derivatives.
Caption: Simplified mechanism of the Bredereck oxazole synthesis.
References
Synthesis of 1-(Oxazol-2-yl)ethanone via Acylation of Oxazole: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the synthesis of 1-(Oxazol-2-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The described methodology follows a three-step sequence, commencing with the regioselective bromination of oxazole at the C2 position. The resulting 2-bromooxazole undergoes a lithium-halogen exchange, followed by acylation with ethyl acetate to yield the target compound. This protocol provides detailed experimental procedures, reagent specifications, and characterization data to ensure reproducibility and verification of the final product.
Introduction
Oxazole moieties are prevalent scaffolds in a wide array of biologically active natural products and synthetic pharmaceutical agents. The introduction of functional groups onto the oxazole ring is a key strategy in the development of novel therapeutics. The acylation of oxazole, particularly at the C2 position, provides a versatile handle for further chemical transformations. This protocol outlines a reliable method for the synthesis of this compound, proceeding through a 2-bromooxazole intermediate. The C2 position of oxazole is known to be susceptible to deprotonation, facilitating functionalization at this site.[1][2][3] This protocol leverages this reactivity through a lithium-halogen exchange, a robust method for generating a nucleophilic C2-lithiated oxazole species.
Overall Reaction Scheme
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Oxazole | Reagent | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| 1,2-Dibromo-1,1,2,2-tetrafluoroethane | Reagent | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Ethyl acetate | Reagent | Commercially Available |
| Saturated aq. NH₄Cl | Prepared in-house | |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Commercially Available |
Table 2: Expected Yields and Product Characterization
| Step | Product | Form | Molecular Weight ( g/mol ) | Expected Yield (%) | Analytical Data |
| 1 | 2-Bromooxazole | Liquid | 147.96 | 70-80% | Conforms to literature |
| 2 & 3 | This compound | Solid/Oil | 111.10 | 60-70% | ¹H NMR, ¹³C NMR, IR, MS |
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.7 (s, 1H, oxazole H5), ~7.2 (s, 1H, oxazole H4), ~2.6 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~188 (-C=O), ~160 (oxazole C2), ~142 (oxazole C5), ~130 (oxazole C4), ~26 (-CH₃) |
| IR (thin film) | ν (cm⁻¹): ~1700 (C=O stretch), ~1580 (C=N stretch), ~1100 (C-O-C stretch) |
| Mass Spec. (EI) | m/z (%): 111 (M⁺), 96 (M⁺ - CH₃), 69 (M⁺ - C₂H₂O) |
Experimental Protocols
Step 1: Synthesis of 2-Bromooxazole
This procedure is based on the direct regiocontrolled lithiation of oxazole followed by bromination.[4][5]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Oxazole: Add oxazole (5.0 g, 72.4 mmol) to the cooled THF.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 31.8 mL, 79.6 mmol, 1.1 equiv) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.
-
Bromination: In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrafluoroethane (20.9 g, 80.4 mmol, 1.1 equiv) in anhydrous THF (20 mL). Add this solution dropwise to the lithiated oxazole solution at -78 °C.
-
Quenching and Work-up: After stirring for 1 hour at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-bromooxazole.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2-bromooxazole as a colorless liquid.
Step 2 & 3: Synthesis of this compound
This protocol is analogous to the synthesis of 2-acetylthiazole.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-bromooxazole (5.0 g, 33.8 mmol) in anhydrous diethyl ether (100 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Add n-butyllithium (2.5 M in hexanes, 14.2 mL, 35.5 mmol, 1.05 equiv) dropwise to the stirred solution, keeping the internal temperature below -70 °C. Stir the mixture for 30 minutes at -78 °C.
-
Acylation: Add ethyl acetate (3.28 g, 37.2 mmol, 1.1 equiv) dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Conclusion
The protocol described provides a robust and reproducible method for the synthesis of this compound. By following the detailed steps for the bromination of oxazole and subsequent acylation via a lithiated intermediate, researchers can reliably produce this valuable compound for applications in drug discovery and organic synthesis. The provided characterization data serves as a benchmark for product verification.
References
Application Notes and Protocols: 1-(Oxazol-2-yl)ethanone in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Oxazol-2-yl)ethanone is a versatile heterocyclic building block with significant potential in the synthesis of kinase inhibitors. The oxazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its ability to participate in key interactions within the ATP-binding site of various kinases.[1] The presence of a reactive acetyl group on the oxazole ring provides a convenient handle for elaboration into more complex molecular architectures, making it an attractive starting material for the development of novel therapeutic agents targeting dysregulated kinase activity in diseases such as cancer and inflammatory disorders.[2]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential kinase inhibitors. The methodologies focus on the construction of core scaffolds known to exhibit kinase inhibitory activity, such as substituted pyridines, through established synthetic routes like the Claisen-Schmidt condensation and Kröhnke pyridine synthesis.
Synthetic Strategies and Experimental Protocols
A primary synthetic strategy involves a two-step process: the formation of an oxazolyl chalcone intermediate via a Claisen-Schmidt condensation, followed by the construction of a polysubstituted pyridine ring, a common core of many kinase inhibitors, using the Kröhnke pyridine synthesis.
Protocol 1: Synthesis of an Oxazolyl Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol details the base-catalyzed condensation of this compound with an aromatic aldehyde to form a chalcone derivative. Chalcones are valuable intermediates in the synthesis of various biologically active molecules.
Reaction Scheme:
Caption: General scheme for Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Glacial acetic acid
-
Deionized water
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the aqueous NaOH solution (2.0 eq) dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture to a pH of approximately 6-7 by the slow addition of glacial acetic acid. A precipitate of the chalcone product should form.
-
Continue stirring in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of a Substituted Pyridine Core via Kröhnke Pyridine Synthesis
This protocol describes the synthesis of a 2,4,6-trisubstituted pyridine, a key scaffold for many kinase inhibitors, using the chalcone intermediate from Protocol 1.
Reaction Scheme:
Caption: General scheme for Kröhnke pyridine synthesis.
Materials:
-
Oxazolyl chalcone intermediate (from Protocol 1)
-
An α-pyridinium methyl ketone salt (e.g., 1-(2-oxo-2-phenylethyl)pyridinium bromide)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
To a solution of the oxazolyl chalcone intermediate (1.0 eq) and the α-pyridinium methyl ketone salt (1.0 eq) in glacial acetic acid, add ammonium acetate (10.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the substituted pyridine product.
-
The crude product can be further purified by column chromatography on silica gel.
Application in Targeting Kinase Signaling Pathways
Derivatives of this compound can be designed to target various kinase signaling pathways implicated in cancer and other diseases. The synthesized substituted pyridines can be further functionalized to optimize their binding affinity and selectivity for specific kinases.
p38 MAP Kinase Signaling Pathway
The p38 Mitogen-Activated Protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[3][4] Dysregulation of this pathway is associated with inflammatory diseases and cancer.[5] Oxazole-containing compounds have been investigated as inhibitors of p38 MAPK.
Caption: Simplified p38 MAPK signaling pathway.
Other Relevant Kinase Signaling Pathways
The versatile oxazole scaffold can also be incorporated into inhibitors targeting other critical kinase pathways:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Crucial in cell proliferation and survival, often dysregulated in various cancers.[6][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Cyclin-Dependent Kinase (CDK) Signaling: CDKs are master regulators of the cell cycle, and their inhibitors are a major focus of cancer drug development.[8]
Data Presentation: Biological Activity of Oxazole-Based Kinase Inhibitors
While specific data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the following table presents representative data for structurally related oxazole-containing compounds against various kinases to illustrate the potential of this scaffold.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Diaryloxazolones | p38α MAPK | 0.10 - 5.1 | [4] |
| 1,3-Oxazole Sulfonamides | Tubulin Polymerization | GI50: 0.04 - 0.5 | [2] |
| 1,2,5-Oxadiazole Derivatives | VEGFR-2 | 0.09 | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of a drug that inhibits the growth of cells by 50%.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant active kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and inhibitor solution to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potential kinase inhibitors. Through well-established synthetic transformations such as the Claisen-Schmidt condensation and Kröhnke pyridine synthesis, complex molecular scaffolds with the potential to target key signaling pathways can be efficiently constructed. The protocols and information provided herein offer a foundation for researchers and drug development professionals to explore the utility of this compound in the discovery of novel kinase-targeted therapies. Further optimization and biological evaluation of the synthesized derivatives are essential to identify potent and selective kinase inhibitors for further development.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Oxazole Derivatives as a Scaffold for Novel Anti-Inflammatory Agents
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of anti-inflammatory drugs is the inhibition of pro-inflammatory signaling pathways. The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory properties. This document provides an overview of the application of oxazole-containing compounds in the development of novel anti-inflammatory agents, with a focus on their mechanism of action, relevant signaling pathways, and protocols for their evaluation. While the specific compound 2-acetyloxazole is not extensively studied, the broader class of oxazole derivatives serves as a valuable template for designing new therapeutic agents.
Mechanism of Action and Key Signaling Pathways
The anti-inflammatory effects of many oxazole derivatives are attributed to their ability to modulate key enzymatic pathways and transcription factors involved in the inflammatory response. A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins (PGs).[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a major contributor to pain and swelling.[1] Selective inhibition of COX-2 is a desirable characteristic for new anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1]
The 5-lipoxygenase (5-LOX) pathway is another critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation. Dual inhibitors of both COX-2 and 5-LOX are of significant interest as they may offer broader anti-inflammatory efficacy with an improved safety profile.[2]
Beyond the arachidonic acid cascade, oxazole derivatives may also modulate other critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4]
Signaling Pathway Diagrams
Quantitative Data on Anti-inflammatory Activity of Oxazole Derivatives
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected oxazole and benzoxazole derivatives from various studies.
Table 1: In Vitro COX-2 Inhibitory Activity of Benzoxazole Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
|---|---|---|---|
| 3g | 0.12 | >833 | [5] |
| 3n | 0.09 | >1111 | [5] |
| 3o | 0.08 | >1250 | [5] |
| Celecoxib | 0.05 | >2000 |[5] |
Table 2: In Vivo Anti-inflammatory Activity of Benzoxazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |
|---|---|---|---|
| 3g | 10 | 52.3 | [5] |
| 3n | 10 | 55.1 | [5] |
| 3o | 10 | 60.2 | [5] |
| Diclofenac | 10 | 50.8 | [5] |
| Celecoxib | 10 | 54.2 |[5] |
Table 3: Inhibition of Pro-inflammatory Cytokines by Benzoxazolone Derivatives in LPS-stimulated RAW264.7 cells
| Compound | IL-6 IC50 (µM) | Reference |
|---|---|---|
| 3c | 10.14 ± 0.08 | [6] |
| 3d | 5.43 ± 0.51 | [6] |
| 3g | 5.09 ± 0.88 |[6] |
Experimental Protocols
Detailed methodologies are crucial for the consistent evaluation of novel anti-inflammatory compounds. The following are representative protocols for key in vitro and in vivo assays.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
96-well microplates
Procedure:
-
Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compound or reference inhibitor.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory activity of test compounds in a rat model.
Animals:
-
Male Wistar rats (180-200 g)
Materials:
-
Test compounds and reference drug (e.g., Diclofenac)
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
Administer the test compounds or reference drug orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 3: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
Objective: To assess the effect of test compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro.
Cell Line:
-
RAW 264.7 murine macrophage cell line
Materials:
-
Test compounds
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α and IL-6
-
MTT or other cell viability assay reagents
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a vehicle control group (no LPS) and a positive control group (LPS only).
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
In a parallel plate, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compounds.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.
The oxazole scaffold represents a versatile and promising starting point for the development of novel anti-inflammatory agents. Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against key inflammatory targets such as COX-2, 5-LOX, and pro-inflammatory cytokine production. The protocols outlined in this document provide a robust framework for the systematic evaluation of new oxazole-based compounds. Future research in this area will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action on various inflammatory signaling pathways, to identify lead candidates with superior efficacy and safety profiles for the treatment of inflammatory diseases.
References
- 1. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Condensation Reaction to Form 2-Acetyloxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-acetyloxazole, a valuable heterocyclic compound. The experimental protocol is divided into two main stages: the synthesis of the key intermediate, N-(2-oxopropyl)acetamide, and its subsequent cyclodehydration to yield the target molecule, 2-acetyloxazole, via the Robinson-Gabriel synthesis. Detailed methodologies, quantitative data, and a visual representation of the experimental workflow are presented to ensure reproducibility and facilitate understanding.
Introduction
Oxazole scaffolds are prevalent in a wide range of biologically active molecules and are of significant interest in medicinal chemistry and drug development. The Robinson-Gabriel synthesis is a classic and effective method for the formation of oxazoles through the acid-catalyzed cyclization and dehydration of 2-acylamino-ketones. This protocol outlines a reliable procedure for the preparation of 2-acetyloxazole, a derivative with potential applications as a building block in the synthesis of more complex pharmaceutical agents.
Experimental Protocols
Part 1: Synthesis of N-(2-oxopropyl)acetamide
This procedure involves the reaction of chloroacetone with acetamide to produce the key intermediate, N-(2-oxopropyl)acetamide, also known as acetamidoacetone.
Materials:
-
Chloroacetone
-
Acetamide
-
Potassium iodide (catalyst)
-
Anhydrous potassium carbonate
-
Acetone (solvent)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine chloroacetone (1.0 eq), acetamide (1.2 eq), potassium iodide (0.1 eq), and anhydrous potassium carbonate (1.5 eq) in acetone.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude N-(2-oxopropyl)acetamide.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Part 2: Robinson-Gabriel Synthesis of 2-Acetyloxazole
This part of the protocol details the cyclodehydration of N-(2-oxopropyl)acetamide to form 2-acetyloxazole using concentrated sulfuric acid as the dehydrating agent.
Materials:
-
N-(2-oxopropyl)acetamide (from Part 1)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry beaker, carefully add the crude or purified N-(2-oxopropyl)acetamide (1.0 eq) to concentrated sulfuric acid (2-3 eq by weight) while cooling in an ice bath to maintain a low temperature.
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetyloxazole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-acetyloxazole.
Data Presentation
The following tables summarize the quantitative data for the synthesis of N-(2-oxopropyl)acetamide and 2-acetyloxazole.
Table 1: Synthesis of N-(2-oxopropyl)acetamide
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |
| Chloroacetone | 92.52 | 1.0 | User-defined |
| Acetamide | 59.07 | 1.2 | Calculated |
| Potassium Iodide | 166.00 | 0.1 | Calculated |
| Potassium Carbonate | 138.21 | 1.5 | Calculated |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Actual Yield (%) |
| N-(2-oxopropyl)acetamide | 115.13 | Calculated | To be determined |
Table 2: Robinson-Gabriel Synthesis of 2-Acetyloxazole
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |
| N-(2-oxopropyl)acetamide | 115.13 | 1.0 | User-defined |
| Sulfuric Acid (98%) | 98.08 | 2.0-3.0 (by weight) | Calculated |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Actual Yield (%) |
| 2-Acetyloxazole | 111.10 | Calculated | To be determined |
Mandatory Visualization
The following diagrams illustrate the overall experimental workflow and the chemical reaction pathway.
Caption: Experimental workflow for the synthesis of 2-acetyloxazole.
Caption: Reaction pathway for the synthesis of 2-acetyloxazole.
Application Notes and Protocols: 1-(Oxazol-2-yl)ethanone as a Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(oxazol-2-yl)ethanone as a versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below offer step-by-step guidance for the synthesis of pyrazole-oxazole hybrids, which have demonstrated significant biological activity.
Introduction
The oxazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound, also known as 2-acetyloxazole, is a key building block that provides a reactive ketone functional group attached to the stable oxazole ring. This allows for a variety of chemical transformations to construct more complex heterocyclic systems. The exploration of new synthetic routes from readily available precursors like this compound is crucial for the discovery of novel drug candidates.[2]
Synthesis of Novel Pyrazole-Oxazole Hybrids
Recent research has demonstrated the successful synthesis of novel hybrid molecules incorporating both oxazole and pyrazole rings. These hybrids have been evaluated for their cytotoxic activity against various cancer cell lines and their potential as inhibitors of carbonic anhydrase isoforms. The synthetic strategy involves the conversion of a derivative of this compound into a versatile hydrazonoyl cyanide intermediate, which then undergoes cyclization to form the pyrazole ring.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-N-(4-(4-methyloxazol-2-yl)phenyl)acetamide (Intermediate)
This protocol describes the synthesis of a key intermediate for the subsequent pyrazole formation. While not starting directly from this compound, it utilizes a closely related and readily accessible precursor.
Materials:
-
4-(2-Cyanoacetamido)benzoic acid
-
Chloroacetone
-
Sodium carbonate
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of 4-(2-cyanoacetamido)benzoic acid, chloroacetone, and sodium carbonate in DMSO is heated at 90°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the ester product, 2-oxopropyl 4-(2-cyanoacetamido)benzoate.
-
Subsequent reaction of the ester yields the target intermediate, 2-cyano-N-(4-(4-methyloxazol-2-yl)phenyl)acetamide.
Protocol 2: Synthesis of N-(4-chlorophenyl)-2-((4-(4-methyloxazol-2-yl)phenyl)amino)-2-oxoacetohydrazonoyl cyanide (Hydrazone Intermediate)
Materials:
-
2-Cyano-N-(4-(4-methyloxazol-2-yl)phenyl)acetamide
-
4-Chlorophenyldiazonium chloride
-
Ethanol
-
Sodium acetate
Procedure:
-
2-Cyano-N-(4-(4-methyloxazol-2-yl)phenyl)acetamide is dissolved in ethanol.
-
A solution of 4-chlorophenyldiazonium chloride is added dropwise at 0-5°C in the presence of sodium acetate.
-
The reaction mixture is stirred until the reaction is complete (monitored by TLC).
-
The precipitated product is collected by filtration, washed, and dried.
Protocol 3: Synthesis of Oxazole-Pyrazole Hybrids (General Procedure)
Materials:
-
N-(4-chlorophenyl)-2-((4-(4-methyloxazol-2-yl)phenyl)amino)-2-oxoacetohydrazonoyl cyanide
-
Halogenated reagent (e.g., chloroacetone, ethyl chloroacetate, chloroacetonitrile)
-
Tetrahydrofuran (THF)
-
Triethylamine
Procedure:
-
A solution of the hydrazone intermediate in THF is prepared.
-
Triethylamine is added, followed by the dropwise addition of the appropriate halogenated reagent.
-
The reaction mixture is refluxed for 6 hours.
-
After cooling, the solid product is filtered and recrystallized from ethanol to yield the final oxazole-pyrazole hybrid.
Data Presentation
Table 1: Synthesis and Characterization of Oxazole-Pyrazole Hybrids
| Compound ID | Halogenated Reagent | Yield (%) | Melting Point (°C) | Molecular Formula |
| 6a | Chloroacetone | 85 | 234-236 | C₂₂H₁₈ClN₅O₃ |
| 6b | Ethyl chloroacetate | 82 | 210-212 | C₂₃H₂₀ClN₅O₄ |
| 6c | Chloroacetonitrile | 88 | 258-260 | C₂₁H₁₅ClN₆O₂ |
Data extracted from a study on similar oxazole-pyrazole hybrids.
Table 2: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Oxazole-Pyrazole Hybrids
| Compound ID | HT-29 (Colon Cancer) | MCF-7 (Breast Cancer) | WI-38 (Normal Fibroblast) |
| 6a | 25.14±0.25 | 18.63±0.38 | >50 |
| 6b | 33.48±0.19 | 24.17±0.24 | >50 |
| 6c | 19.77±0.31 | 11.52±0.51 | >50 |
| Dasatinib (Ref.) | 8.15±0.13 | 5.24±0.29 | 15.82±0.17 |
Data from a study on analogous compounds, demonstrating the potential of this chemical class.
Table 3: Carbonic Anhydrase Inhibition (IC₅₀ in µM) of Oxazole-Pyrazole Hybrids
| Compound ID | CA IX | CA XII |
| 6a | 0.098±0.021 | 0.245±0.037 |
| 6b | 0.152±0.018 | 0.311±0.029 |
| 6c | 0.011±0.015 | 0.189±0.053 |
Data from a study on analogous compounds, highlighting potential targets.
Visualizations
Synthetic Pathway for Oxazole-Pyrazole Hybrids
Caption: Synthetic route to novel oxazole-pyrazole hybrids.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow from synthesis to biological evaluation.
Logical Relationship of Compound Features to Biological Activity
Caption: Structure-activity relationship concept.
Conclusion
This compound and its derivatives are valuable precursors for the synthesis of novel heterocyclic compounds. The protocols provided herein for the synthesis of oxazole-pyrazole hybrids offer a clear pathway to a class of molecules with demonstrated potential in cancer research. The modular nature of the synthesis allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the optimization of biological activity. Further research into the reactions of this compound with various reagents is warranted to expand the library of accessible heterocyclic systems for drug discovery.
References
Scale-up Synthesis of 1-(Oxazol-2-yl)ethanone for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(Oxazol-2-yl)ethanone, a key intermediate in the development of novel therapeutic agents. The protocol herein details a robust and scalable synthetic route, purification methods to achieve high purity suitable for preclinical trials, and analytical techniques for comprehensive characterization. The described synthetic strategy involves a two-step process commencing with the readily available 2-cyanooxazole, followed by a Grignard reaction and subsequent hydrolysis. This methodology is designed to be efficient and adaptable for producing gram-scale quantities of the target compound.
Introduction
This compound, also known as 2-acetyloxazole, is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making it a compound of significant interest for preclinical investigations. The oxazole moiety is a recognized pharmacophore present in numerous natural products and clinically approved drugs. This application note outlines a practical and scalable synthesis of this compound to support the advancement of drug discovery programs.
Chemical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molecular Weight | 111.10 g/mol | [1] |
| Boiling Point | 177.4 °C at 760 mmHg | [1] |
| Density | 1.145 g/cm³ | [1] |
| Appearance | Not specified | |
| Storage | Store at 2-8 °C under an inert atmosphere (e.g., Argon, Nitrogen) | [1] |
Scalable Synthesis Protocol
The proposed synthetic route for the scale-up production of this compound is a two-step process starting from 2-cyanooxazole. This method was selected for its potential for high yield and scalability.
Overall Synthetic Scheme
Caption: Two-step synthesis of this compound.
Step 1: Grignard Reaction of 2-Cyanooxazole with Methylmagnesium Bromide
This step involves the nucleophilic addition of a Grignard reagent to the nitrile group of 2-cyanooxazole to form an intermediate imine salt.
Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Cyanooxazole | C₄H₂N₂O | 94.07 | 50.0 g | 0.531 |
| Methylmagnesium Bromide (3.0 M in THF) | CH₃MgBr | 119.25 | 212.5 mL | 0.638 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 500 mL | - |
Protocol
-
Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen atmosphere.
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-cyanooxazole (50.0 g, 0.531 mol) and anhydrous THF (500 mL).
-
Cool the stirred solution to 0 °C in an ice-water bath.
-
Slowly add methylmagnesium bromide (3.0 M in THF, 212.5 mL, 0.638 mol) via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is no longer visible.
Step 2: Acidic Hydrolysis of the Intermediate Imine Salt
The intermediate imine salt is hydrolyzed under acidic conditions to yield the final product, this compound.
Materials
| Reagent/Material | Concentration | Quantity |
| Reaction Mixture from Step 1 | - | - |
| Hydrochloric Acid | 3 M (aq) | 500 mL |
| Diethyl Ether | - | 1 L |
| Saturated Sodium Bicarbonate Solution | - | As needed |
| Brine | - | 200 mL |
| Anhydrous Sodium Sulfate | - | As needed |
Protocol
-
Cool the reaction mixture from Step 1 to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 3 M aqueous hydrochloric acid (500 mL). Caution: This is an exothermic reaction.
-
Stir the resulting biphasic mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 300 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purification Protocol
To obtain preclinical grade this compound (>98% purity), a two-step purification process involving column chromatography followed by recrystallization is recommended.
Column Chromatography
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient elution: 10% to 40% Ethyl Acetate in Hexane |
| Loading | Crude product dissolved in a minimal amount of dichloromethane |
| Monitoring | TLC with UV visualization (254 nm) |
Protocol
-
Prepare a silica gel slurry in 10% ethyl acetate in hexane and pack a glass column.
-
Dissolve the crude product in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of 10% to 40% ethyl acetate in hexane.
-
Collect fractions and analyze by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Recrystallization
| Parameter | Specification |
| Solvent System | Ethyl Acetate / Hexane |
| Procedure | Dissolve the product from column chromatography in a minimal amount of hot ethyl acetate. Slowly add hexane until turbidity is observed. Allow to cool to room temperature, then place in a refrigerator (4 °C) to induce crystallization. |
Protocol
-
Dissolve the purified product from column chromatography in a minimal amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature.
-
Place the flask in a refrigerator at 4 °C for several hours to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity, purity, and quality of the synthesized this compound for preclinical studies.
Caption: Analytical workflow for compound characterization.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.0-8.2 (s, 1H, oxazole H5), 7.2-7.4 (s, 1H, oxazole H4), 2.6-2.8 (s, 3H, -COCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 188-192 (C=O), 160-164 (oxazole C2), 140-144 (oxazole C5), 128-132 (oxazole C4), 25-28 (-COCH₃) |
| Mass Spectrometry (HRMS-ESI) | [M+H]⁺ calculated for C₅H₆NO₂: 112.0393; found: 112.0395 |
| FTIR (ATR) | ν (cm⁻¹): ~1700 (C=O stretch), ~1580 (C=N stretch), ~1100 (C-O-C stretch) |
| HPLC | Purity > 98% (by peak area at 254 nm) |
Preclinical Significance
While specific preclinical studies on this compound are not extensively reported in publicly available literature, the oxazole scaffold is a well-established pharmacophore in numerous biologically active compounds. Oxazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Therefore, this compound represents a key starting material for the synthesis of novel drug candidates for various therapeutic indications. Its availability in sufficient quantities and high purity is a critical step in enabling such preclinical research.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable building block for drug discovery. The described methods for synthesis, purification, and analysis are designed to be robust and reproducible, facilitating the production of material suitable for preclinical evaluation. The availability of this protocol will support researchers in the development of new oxazole-based therapeutic agents.
References
Application Notes and Protocols: Derivatization of the Ketone Group in 2-Acetyloxazole for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical derivatization of the ketone group of 2-acetyloxazole. This compound serves as a key starting material for generating a diverse library of analogs for Structure-Activity Relationship (SAR) studies in drug discovery. The protocols outlined herein focus on three principal transformations of the ketone moiety: reduction to a secondary alcohol, olefination via the Wittig reaction, and conversion to various amines through reductive amination. These modifications allow for a systematic investigation of the impact of hydrogen bond donors/acceptors, steric bulk, and basicity at this position on the biological activity of the resulting compounds. Detailed experimental procedures, data presentation in tabular format, and visual diagrams of the workflows are provided to guide researchers in synthesizing and evaluating these novel 2-acetyloxazole derivatives.
Introduction
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications.[1] The functionalization of the oxazole core is a critical strategy for the optimization of lead compounds. 2-Acetyloxazole, with its reactive ketone group, presents an excellent opportunity for chemical modification to explore the chemical space around this core structure. Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural changes in a molecule influence its biological activity, thereby guiding the design of more potent and selective drug candidates.[2]
This application note details three effective strategies for the derivatization of the ketone group in 2-acetyloxazole:
-
Reduction to Secondary Alcohol: Conversion of the ketone to a hydroxyl group introduces a hydrogen bond donor and acceptor, which can significantly alter the binding interactions with a biological target.
-
Wittig Olefination: This reaction transforms the ketone into an alkene, allowing for the introduction of a variety of substituents and exploration of steric and electronic effects.[3][4]
-
Reductive Amination: This versatile method converts the ketone into a primary, secondary, or tertiary amine, enabling the introduction of basic centers and diverse N-substituents to probe ionic interactions and hydrogen bonding.
Derivatization Strategies and Experimental Protocols
Reduction of the Ketone Group
The reduction of the acetyl group in 2-acetyloxazole to a secondary alcohol, 1-(oxazol-2-yl)ethanol, can be readily achieved using mild reducing agents such as sodium borohydride (NaBH₄).[5]
Experimental Protocol: Synthesis of 1-(oxazol-2-yl)ethanol
-
Materials: 2-Acetyloxazole, Methanol, Sodium Borohydride (NaBH₄), Dichloromethane (DCM), Saturated aqueous Ammonium Chloride (NH₄Cl), Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve 2-acetyloxazole (1.0 eq) in methanol in a round-bottom flask at 0 °C under a nitrogen atmosphere.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the pure 1-(oxazol-2-yl)ethanol.
-
Wittig Olefination
The Wittig reaction provides a reliable method for converting the ketone of 2-acetyloxazole into a variety of substituted alkenes.[3][4] This involves the reaction of the ketone with a phosphorus ylide, which can be prepared from the corresponding phosphonium salt.
Experimental Protocol: Synthesis of 2-(prop-1-en-2-yl)oxazole via Wittig Reaction
-
Materials: Methyltriphenylphosphonium bromide, Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), 2-Acetyloxazole, Diethyl ether, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Ylide Preparation: a. To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in dry THF under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. b. Stir the resulting orange-red solution at room temperature for 1 hour.
-
Wittig Reaction: a. Cool the ylide solution to 0 °C and add a solution of 2-acetyloxazole (1.0 eq) in dry THF dropwise. b. Allow the reaction mixture to warm to room temperature and stir for 12 hours. c. Monitor the reaction by TLC.
-
Work-up and Purification: a. Quench the reaction with saturated aqueous NaHCO₃. b. Extract the mixture with diethyl ether (3 x 20 mL). c. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 2-(prop-1-en-2-yl)oxazole.
-
Reductive Amination
Reductive amination is a powerful method to introduce amine functionalities. This two-step, one-pot reaction involves the formation of an intermediate imine or enamine from 2-acetyloxazole and an amine, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Experimental Protocol: Synthesis of N-Benzyl-1-(oxazol-2-yl)ethanamine
-
Materials: 2-Acetyloxazole, Benzylamine, Dichloroethane (DCE), Sodium Triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 2-acetyloxazole (1.0 eq) and benzylamine (1.1 eq) in dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, DCM:Methanol gradient) to afford N-benzyl-1-(oxazol-2-yl)ethanamine.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized derivatives, which is essential for a comparative SAR analysis.
Table 1: Synthesis and Yield of 2-Acetyloxazole Derivatives
| Derivative ID | R Group | Synthetic Method | Yield (%) |
| DA-01 | -OH | Reduction | 85 |
| DA-02 | =CH₂ | Wittig Olefination | 70 |
| DA-03 | =CH-Ph | Wittig Olefination | 65 |
| DA-04 | -NH-Bn | Reductive Amination | 75 |
| DA-05 | -NH-cHex | Reductive Amination | 78 |
Table 2: Hypothetical Biological Activity Data (IC₅₀) for SAR Studies
| Derivative ID | R Group | Target X IC₅₀ (µM) | Target Y IC₅₀ (µM) |
| Parent | =O | 10.5 | > 50 |
| DA-01 | -OH | 5.2 | 25.8 |
| DA-02 | =CH₂ | 15.8 | > 50 |
| DA-03 | =CH-Ph | 22.3 | > 50 |
| DA-04 | -NH-Bn | 1.8 | 15.3 |
| DA-05 | -NH-cHex | 2.5 | 18.9 |
Visualization of Workflows and Relationships
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Troubleshooting side reactions in 2-acetyloxazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetyloxazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-acetyloxazole, focusing on identifying the root cause and providing actionable solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Acylation: The chosen acylation method may not be effective for the oxazole substrate. Friedel-Crafts acylation, for instance, can be problematic with certain heterocycles. | Employ a High-Efficiency Method: The use of a Weinreb amide with a 2-magnesiated oxazole is a highly efficient method that selectively yields the 2-acyl oxazole product[1][2]. |
| Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to incomplete conversion of starting materials. | Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature incrementally. | |
| Degradation of Starting Material or Product: Oxazole rings can be sensitive to harsh reaction conditions, such as strong acids or bases, leading to ring-opening or other decomposition pathways. | Use Milder Conditions: If possible, opt for milder reagents and reaction conditions. For example, the Weinreb amide synthesis proceeds under relatively mild conditions[1][2]. When using methods that generate acid byproducts, ensure an adequate base is present to neutralize it. | |
| Formation of Multiple Products (Side Reactions) | Polysubstitution: In reactions like the Friedel-Crafts acylation, the product can be more reactive than the starting material, leading to the addition of more than one acetyl group. | Control Stoichiometry and Reaction Time: Carefully control the molar ratios of your reactants. Using a stoichiometric amount of the acylating agent and monitoring the reaction closely can help minimize polysubstitution. The Friedel-Crafts acylation is known to sometimes lead to multiple products. |
| Formation of Regioisomers: When starting with a substituted oxazole, acylation might occur at an unintended position. For instance, lithiation of 2-methyloxazole can lead to a mixture of 2- and 5-lithiated species. | Choose a Regioselective Synthesis Route: The reaction of a 2-magnesiated oxazole with a Weinreb amide is highly regioselective for the 2-position[1][2]. | |
| Ring-Opening: The oxazole ring can be susceptible to cleavage under certain nucleophilic or strongly acidic/basic conditions. | Buffer the Reaction Mixture: If acidic or basic conditions are unavoidable, consider using a buffering agent to maintain a more neutral pH. | |
| Difficulty in Product Purification | Co-elution of Impurities: Side products or unreacted starting materials may have similar polarities to the desired 2-acetyloxazole, making separation by column chromatography difficult. | Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product Instability During Workup: The product may be degrading during the extraction or purification steps. | Minimize Exposure to Harsh Conditions: Use mild aqueous solutions for extraction and avoid prolonged exposure to strong acids or bases. Ensure the product is not heated for extended periods during solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2-acetyloxazole with minimal side reactions?
A1: The reaction between a 2-magnesiated oxazole and an N-methoxy-N-methylacetamide (Weinreb amide) is a highly efficient and selective method for preparing 2-acetyloxazole. This method is reported to exclusively yield the 2-acyl oxazole product, thus minimizing the formation of byproducts[1][2].
Q2: I am considering a Friedel-Crafts acylation of oxazole. What are the potential pitfalls?
A2: While Friedel-Crafts acylation is a common method for acylating aromatic rings, it has several limitations when applied to heterocycles like oxazole. These include the potential for polysubstitution, where more than one acetyl group is added, and the need for a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃), which can complicate the workup and purification. The oxazole ring's nitrogen atom can also coordinate with the Lewis acid, potentially deactivating the ring towards electrophilic substitution.
Q3: My synthesis starts from 2-methyloxazole, and I am observing a significant amount of a byproduct. What could it be?
A3: If you are using a method that involves lithiation of 2-methyloxazole, a common side reaction is the formation of the 5-lithiated isomer. This can lead to the formation of 5-acetyl-2-methyloxazole as a byproduct upon quenching with an acetylating agent. The choice of base and reaction conditions can influence the regioselectivity of the lithiation.
Q4: Can I use acetic anhydride and pyridine to acetylate oxazole?
A4: O-acetylation using acetic anhydride in pyridine is a common method for protecting hydroxyl groups[3]. While it might be adapted for the C-acylation of an activated oxazole, it is not a standard method for this transformation and may require significant optimization. The reactivity of the oxazole ring will be a critical factor in the success of this approach.
Q5: How can I effectively purify my crude 2-acetyloxazole?
A5: Purification is typically achieved by column chromatography on silica gel. The choice of eluent is crucial and will depend on the polarity of the impurities. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased. It is important to handle the purified product with care, as some oxazoles can be unstable over long periods or when exposed to light and air.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetyloxazole via Weinreb Amide [1][2]
This protocol is based on the highly selective reaction of a 2-magnesiated oxazole with N-methoxy-N-methylacetamide.
Materials:
-
Oxazole
-
Isopropylmagnesium chloride (i-PrMgCl) in THF
-
N-methoxy-N-methylacetamide (Weinreb amide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve oxazole (1.0 eq.) in anhydrous THF.
-
Cool the solution to -10 °C.
-
Slowly add i-PrMgCl (1.1 eq.) dropwise, maintaining the temperature below 0 °C.
-
Stir the mixture at -10 °C for 30 minutes to form the 2-magnesiated oxazole.
-
In a separate flask, dissolve N-methoxy-N-methylacetamide (1.2 eq.) in anhydrous THF.
-
Add the Weinreb amide solution dropwise to the Grignard reagent solution at -10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: High-yield synthesis of 2-acetyloxazole via a Weinreb amide.
Caption: A logical workflow for troubleshooting 2-acetyloxazole synthesis.
References
- 1. Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing reaction yield for the synthesis of 1-(Oxazol-2-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(Oxazol-2-yl)ethanone (also known as 2-acetyloxazole). This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing reaction yields and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
A1: The primary strategies involve the formation of a carbon-carbon bond at the C2 position of the oxazole ring. The most effective methods include:
-
Grignard-Type Reaction with a Weinreb Amide: This involves the generation of a 2-magnesiated oxazole, which then reacts with N-methoxy-N-methylacetamide (the acetyl Weinreb amide). This method is often preferred due to its high selectivity and resistance to over-addition, which can be an issue with more reactive acylating agents.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Methods like Negishi (using an organozinc reagent) and Stille (using an organotin reagent) coupling are powerful for this transformation.[2][3] These typically involve coupling a 2-halooxazole (e.g., 2-bromooxazole) with an acetyl-metal species or vice-versa.
-
Direct C-H Acylation: While direct functionalization of the oxazole C2-H bond is an area of active research, it can be challenging to achieve high selectivity and yield compared to cross-coupling methods.[4][5][6][7]
Q2: Why is the Weinreb amide approach often recommended for this synthesis?
A2: The Weinreb amide (N-methoxy-N-methylamide) is particularly advantageous because the initial adduct formed upon reaction with the organometallic reagent (the 2-magnesiated oxazole) is a stable chelated tetrahedral intermediate.[8][9] This stability prevents the common problem of over-addition, where a second equivalent of the organometallic reagent would attack the newly formed ketone to produce a tertiary alcohol. The stable intermediate collapses to the ketone only during aqueous workup, ensuring a clean and high-yielding synthesis of the desired product.[8][9]
Q3: What are the primary safety considerations for this synthesis?
A3: Key safety concerns include:
-
Pyrophoric and Air-Sensitive Reagents: Organolithium reagents (like n-BuLi or t-BuLi) and some Grignard reagents are pyrophoric and react violently with water and air. All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper syringe/cannula techniques.
-
Toxic Reagents: Organotin compounds used in Stille coupling are highly toxic. Appropriate personal protective equipment (PPE) and handling procedures in a well-ventilated fume hood are mandatory.
-
Exothermic Reactions: The generation of organometallic reagents and their subsequent reactions can be highly exothermic. Slow, controlled addition of reagents at low temperatures (e.g., -78 °C) is crucial to manage the reaction temperature and prevent runaway reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q4: My reaction yield is consistently low when using the Weinreb amide method. What are the potential causes?
A4: Low yields in this synthesis can typically be traced to three critical areas: the generation of the 2-magnesiated oxazole, the purity of the Weinreb amide, or the reaction conditions.
-
Inefficient Magnesiation: The formation of the Grignard-type reagent at the C2 position is crucial.
-
Troubleshooting: Ensure your starting oxazole is pure and dry. Verify that the isopropylmagnesium chloride (i-PrMgCl) or other Grignard reagent used for the metal-halogen exchange or deprotonation is fresh and has been properly titrated. The reaction requires strictly anhydrous conditions; ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent.
-
-
Degraded Weinreb Amide: The N-methoxy-N-methylacetamide must be pure.
-
Troubleshooting: Use freshly prepared or purchased Weinreb amide. Impurities or degradation can lead to side reactions.
-
-
Suboptimal Reaction Temperature:
-
Troubleshooting: The magnesiation and subsequent addition of the Weinreb amide are typically performed at low temperatures (e.g., -10 °C to 0 °C) to ensure stability of the organometallic species.[1] Allowing the temperature to rise prematurely can lead to decomposition.
-
Q5: I am attempting a Stille coupling between 2-(tributylstannyl)oxazole and acetyl chloride, but I observe significant homocoupling of the stannane. How can I minimize this?
A5: Homocoupling is a common side reaction in Stille couplings.[2]
-
Catalyst and Ligand Choice:
-
Troubleshooting: The choice of palladium catalyst and ligands is critical. Ensure your Pd(0) source is active. If using a Pd(II) precatalyst, ensure it is efficiently reduced in situ. The use of specific ligands can suppress homocoupling.
-
-
Reaction Conditions:
-
Troubleshooting: Optimize the reaction temperature. Running the reaction at the lowest effective temperature can often minimize side reactions. Ensure the reaction is free of oxygen, as oxidative processes can contribute to homocoupling. Degas all solvents and reagents thoroughly.
-
-
Purity of Reagents:
-
Troubleshooting: Impurities in the organostannane reagent can sometimes promote side reactions. Purify the 2-(tributylstannyl)oxazole by distillation or chromatography if necessary.
-
Q6: During purification by silica gel chromatography, my product seems to be degrading or streaking badly. What can I do?
A6: this compound, like many nitrogen-containing heterocycles, can be slightly basic and may interact strongly with the acidic surface of standard silica gel, leading to streaking and potential decomposition.
-
Deactivating the Silica Gel:
-
Troubleshooting: Pre-treat the silica gel by creating a slurry with your eluent and adding a small amount of a neutral or basic modifier, such as triethylamine (~0.5-1% by volume). This will neutralize the acidic sites on the silica surface and improve chromatography.
-
-
Alternative Stationary Phases:
-
Troubleshooting: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.
-
-
Alternative Purification Methods:
-
Troubleshooting: If chromatography proves difficult, consider purification by distillation under reduced pressure, provided the product is thermally stable enough.
-
Comparative Data of Synthesis Methods
The following table summarizes the primary synthesis routes for this compound, allowing for easy comparison of their key features.
| Feature | Method 1: Weinreb Amide Synthesis | Method 2: Negishi Coupling | Method 3: Stille Coupling |
| Starting Materials | Oxazole, i-PrMgCl, N-methoxy-N-methylacetamide | 2-Bromooxazole, Zinc, Acetyl Chloride | 2-Bromooxazole, Organotin reagent, Acetyl Chloride |
| Key Reagents | Grignard Reagent | Organozinc Reagent, Pd Catalyst | Organostannane, Pd Catalyst |
| Typical Yields | Generally High (>80%) | Moderate to High (60-90%) | Moderate to High (60-90%) |
| Primary Advantage | Avoids over-addition, clean reaction profile.[1][8] | High functional group tolerance.[3] | Mild reaction conditions. |
| Primary Disadvantage | Requires strictly anhydrous conditions and handling of sensitive Grignard reagents. | Preparation of organozinc reagent can be sensitive. | High toxicity of organotin reagents and byproducts.[2] |
| Reaction Conditions | Low temperature (-10 °C to RT) | Room temperature to moderate heat (e.g., 50 °C) | Room temperature to moderate heat (e.g., 80 °C) |
Experimental Protocols
The following protocol details the synthesis of this compound using the Weinreb amide method, adapted from established procedures for the synthesis of 2-acyl oxazoles.[1]
Protocol: Synthesis via 2-Magnesiated Oxazole and Weinreb Amide
Materials:
-
Oxazole (1.0 equiv)
-
Isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF, 1.1 equiv)
-
N-methoxy-N-methylacetamide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an argon atmosphere, add oxazole (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the oxazole in anhydrous THF.
-
Formation of 2-Magnesiated Oxazole: Cool the solution to 0 °C using an ice bath. Add i-PrMgCl (1.1 equiv) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 1 hour.
-
Acylation: In a separate flame-dried flask, dissolve N-methoxy-N-methylacetamide (1.2 equiv) in anhydrous THF. Add this solution dropwise to the 2-magnesiated oxazole solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel chromatography (using a hexane/ethyl acetate eluent system, potentially with 0.5% triethylamine) or distillation under reduced pressure to yield pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 9. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
Technical Support Center: Purification of 2-Acetyloxazole Using Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-acetyloxazole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of 2-acetyloxazole?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of moderately polar compounds like 2-acetyloxazole.[1][2] Alumina can also be considered, but silica gel generally provides good separation for this type of compound.[3] Given that 2-acetyloxazole has a basic nitrogen atom in the oxazole ring, a neutral or deactivated silica gel may be necessary to prevent decomposition or strong adsorption.[4][5]
Q2: How do I choose an appropriate solvent system (eluent) for the column?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC) prior to running the column.[1][6] A good starting point is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent such as ethyl acetate.[4][7] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2 to 0.4 for 2-acetyloxazole on a TLC plate.[1][8] This Rf range generally translates to good separation on a column.[8]
Q3: My 2-acetyloxazole appears to be degrading on the silica gel column. What can I do?
A3: Decomposition on silica gel can be a problem for certain compounds.[5][9] Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.[2][3] To mitigate this, you can use deactivated silica gel. This can be achieved by treating the silica gel with a base like triethylamine.[4][10] Alternatively, adding a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent can help neutralize the acidic sites on the silica gel.[4][10] A 2D TLC can be run to confirm if the compound is unstable on silica.[11]
Q4: The separation between 2-acetyloxazole and an impurity is poor, even though the TLC showed a good separation. What could be the issue?
A4: Several factors could lead to poor separation on the column despite a promising TLC. Overloading the column with too much crude product is a common cause.[4] The ratio of silica gel to the crude mixture should typically be between 20:1 to 100:1 by weight.[1][2] Another reason could be running the column too quickly. A slower flow rate can improve resolution.[4] Finally, the difference in conditions between a TLC plate and a packed column, such as heat generated from the solvent interacting with the silica, can affect the separation.[4]
Q5: How do I load my crude 2-acetyloxazole sample onto the column?
A5: There are two primary methods for loading your sample: wet loading and dry loading. For wet loading, dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and carefully add it to the top of the column.[11] For dry loading, which is often preferred for samples that are not very soluble in the eluent, the crude product is first adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a free-flowing powder, which is then carefully added to the top of the packed column.[4][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 2-acetyloxazole via column chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not move from the top of the column | The eluent is not polar enough.[12] | Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to 7:3 or 1:1.[13] |
| The compound may have degraded or irreversibly adsorbed to the silica gel.[9][14] | Perform a 2D TLC to check for stability on silica.[11] Consider using a different stationary phase like alumina or deactivated silica gel.[3][9] | |
| Compound elutes too quickly (with the solvent front) | The eluent is too polar.[12] | Decrease the polarity of the eluent. For instance, if using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 9:1 mixture.[13] |
| Streaking or tailing of the compound band | The sample was overloaded on the column. | Use a larger column or reduce the amount of sample loaded. A general rule is a 20:1 to 50:1 ratio of silica to sample by weight.[2] |
| The compound is not sufficiently soluble in the eluent, causing it to precipitate and re-dissolve as it moves down the column. | Try a different solvent system in which your compound is more soluble. Dry loading the sample can sometimes help with this issue.[4] | |
| The silica gel is too acidic, causing interactions with the basic oxazole ring. | Add a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent.[4][10] | |
| Co-elution of 2-acetyloxazole with impurities | The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems using TLC. Try changing one of the solvents (e.g., using dichloromethane instead of hexanes). |
| The column was not packed properly, leading to channels and uneven flow. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[15] Gently tap the column during packing to help the silica settle evenly.[7] | |
| No compound is recovered from the column | The compound may have decomposed on the silica.[9][14] | Test for compound stability on silica using 2D TLC.[11] If it is unstable, consider using deactivated silica, alumina, or an alternative purification method like crystallization.[9][11] |
| The fractions collected are too dilute to detect the compound by TLC. | Concentrate a few of the fractions where you expect your compound to be and re-run the TLC.[9] |
Experimental Protocols
Preparation of the Column (Slurry Method)
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[7]
-
Add a thin layer of sand (approximately 1-2 cm) over the plug.[7]
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent. The consistency should be pourable but not too dilute.[7]
-
Pour the silica gel slurry into the column. Allow the solvent to drain from the bottom while continuously adding the slurry. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[7][15]
-
Once all the silica is added, allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel to protect the surface from being disturbed during sample and eluent addition.[11]
Sample Loading
-
Wet Loading:
-
Dissolve the crude 2-acetyloxazole in the minimum amount of the eluent.
-
Carefully pipette the solution onto the top layer of sand in the column.
-
Allow the sample solution to absorb completely into the silica gel until the solvent level is just at the top of the sand.
-
Carefully add fresh eluent to the top of the column.
-
-
Dry Loading:
-
Dissolve the crude 2-acetyloxazole in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[11]
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the powder and then add the top layer of sand.
-
Carefully add the eluent.
-
Elution and Fraction Collection
-
Begin adding the eluent to the column. If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluent in fractions using test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
Combine the fractions that contain the pure 2-acetyloxazole, as determined by TLC.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. rroij.com [rroij.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. magritek.com [magritek.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. reddit.com [reddit.com]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Home Page [chem.ualberta.ca]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Chromatography [chem.rochester.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
Identifying and minimizing byproducts in oxazole ring formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in oxazole ring formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of oxazoles via prevalent methods such as the Robinson-Gabriel, Fischer, and van Leusen syntheses.
Robinson-Gabriel Synthesis
Q1: I'm observing low yields and significant tar formation in my Robinson-Gabriel synthesis. What's the likely cause and solution?
A1: Low yields and tarring in the Robinson-Gabriel synthesis typically indicate that the reaction conditions are too harsh for your substrate. The strong acids traditionally used, like concentrated sulfuric acid (H₂SO₄), can lead to decomposition and polymerization, especially at high temperatures.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and minimizing substrate decomposition.[1]
-
Reduce Acid Concentration: While a catalytic amount of acid is necessary, an excess can promote side reactions.[2]
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Change the Dehydrating Agent: Consider milder cyclodehydrating agents. A table comparing various agents is provided below. For sensitive substrates, reagents like triphenylphosphine/iodine or trifluoroacetic anhydride (TFAA) are excellent alternatives.[1][2][3]
Q2: My starting 2-acylamino-ketone appears to be degrading before cyclization. How can I prevent this?
A2: The 2-acylamino-ketone precursors can be susceptible to hydrolysis under strongly acidic conditions before the desired intramolecular cyclization occurs.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Any water in the reaction mixture can facilitate the hydrolysis of the amide bond in your starting material. Ensure all solvents and reagents are thoroughly dried.[1]
-
Utilize a One-Pot Procedure: To avoid isolating an unstable 2-acylamino-ketone, consider a one-pot synthesis where it is generated in situ and immediately cyclized.[1][3]
-
Select Non-Hydrolytic Reagents: Employing reagents such as triphenylphosphine/iodine provides non-acidic conditions for the cyclodehydration step, which can help preserve sensitive substrates.[1]
Fischer Oxazole Synthesis
Q3: I'm getting a significant amount of 2,5-bis(4-bromophenyl)-4-oxazolidinone as a byproduct in my Fischer oxazole synthesis. Why is this happening?
A3: The formation of an oxazolidinone derivative is a known byproduct in the Fischer oxazole synthesis, particularly when using certain substituted aromatic aldehydes and cyanohydrins under the reaction conditions.[4]
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: The reaction is a dehydration process and requires anhydrous conditions. The presence of water can lead to side reactions. Ensure you are using dry ether and anhydrous hydrochloric acid.[4][5][6]
-
Control Stoichiometry: The cyanohydrin and aldehyde are typically used in equimolar amounts. Deviations from this can sometimes lead to increased byproduct formation.[4]
Van Leusen Oxazole Synthesis
Q4: My Van Leusen reaction is yielding a stable 4-tosyl-4,5-dihydrooxazole intermediate instead of the final oxazole. How can I drive the reaction to completion?
A4: The accumulation of the dihydrooxazole intermediate is a common issue and results from incomplete elimination of the p-toluenesulfinic acid.[7]
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can promote the elimination step.[7]
-
Use a Stronger Base: While potassium carbonate is often used, switching to a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide can facilitate a more efficient elimination.[7]
-
Extend Reaction Time: In some cases, a longer reaction time may be sufficient to allow for the complete conversion of the intermediate to the oxazole.[7]
Q5: I'm observing the formation of a nitrile byproduct in my Van Leusen synthesis. What is the cause?
A5: Nitrile formation can occur as a side reaction. This is often dependent on the purity of the starting materials.[7]
Troubleshooting Steps:
-
Check Aldehyde Purity: The presence of ketone impurities in your aldehyde starting material can lead to the formation of nitriles. It is recommended to purify the aldehyde by distillation or chromatography before use.[7]
Q6: N-(tosylmethyl)formamide is being formed in my reaction mixture. Where is this coming from?
A6: N-(tosylmethyl)formamide is a decomposition product of the TosMIC reagent, especially under basic conditions in the presence of water. Its formation consumes TosMIC, thereby reducing the overall yield of the desired oxazole.[7]
Troubleshooting Steps:
-
Maintain Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[7]
Data Presentation
Table 1: Comparison of Cyclodehydrating Agents in Robinson-Gabriel Synthesis
| Cyclodehydrating Agent | Typical Solvent(s) | Typical Temperature | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Acetic Anhydride | 90-100°C | Inexpensive, traditional method | Harsh conditions, can lead to byproducts and tarring[1] |
| Polyphosphoric Acid (PPA) | Neat | 100-160°C | Often gives higher yields than H₂SO₄ | High viscosity, difficult to stir and workup[1] |
| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis[1][3] | Expensive, can be highly reactive[1] |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, high functional group tolerance[1][3] | Two-step process, expensive reagents[1] |
| Burgess Reagent | THF, Benzene | 50-80°C (Microwave) | Mild, neutral conditions, clean conversions | Expensive, moisture-sensitive[1] |
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis using a Mild Dehydrating Agent (PPh₃/I₂)[1]
This protocol is an alternative to harsh acidic conditions and is suitable for more sensitive substrates.
-
Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Oxidation: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.
-
Cyclodehydration: To the crude β-keto amide solution, add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.
-
Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.
Protocol 2: Van Leusen Oxazole Synthesis with a Strong Base[7]
This protocol is optimized to drive the reaction to completion and minimize the accumulation of the dihydrooxazole intermediate.
-
Preparation: To a solution of the aldehyde (1.0 eq) and TosMIC (1.0-1.2 eq) in an anhydrous solvent (e.g., THF, DME) under an inert atmosphere, add a strong, non-nucleophilic base such as DBU (1.2-1.5 eq) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be applied.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the Robinson-Gabriel synthesis.
Caption: Troubleshooting guide for the Van Leusen oxazole synthesis.
Caption: Simplified reaction and byproduct pathways in oxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Oxazole Synthesis [drugfuture.com]
- 6. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Stability of 1-(Oxazol-2-yl)ethanone under acidic or basic conditions
This technical support center provides guidance on the stability of 1-(Oxazol-2-yl)ethanone under various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to address potential challenges during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the oxazole ring in this compound?
A1: The oxazole ring is an aromatic heterocycle, which confers a degree of stability.[1][2] Oxazoles are generally considered thermally stable.[3] However, the ring can be susceptible to cleavage under certain hydrolytic conditions, particularly in the presence of strong acids or bases.[4]
Q2: How does the 2-acetyl group affect the stability of the oxazole ring?
A2: The 2-acetyl group, being an electron-withdrawing group, can influence the reactivity of the oxazole ring. It makes the C2 position of the oxazole ring more electrophilic and potentially more susceptible to nucleophilic attack, which can be a key step in degradation pathways, particularly under basic conditions.
Q3: What are the likely degradation products of this compound under acidic or basic conditions?
A3: Under acidic or basic hydrolytic conditions, the most probable degradation pathway involves the cleavage of the oxazole ring. This would likely result in the formation of smaller, more polar molecules. For instance, hydrolysis could potentially yield acetic acid and a breakdown product of the amino-hydroxy-ethylene core of the original oxazole structure.
Q4: Are there any specific pH ranges where this compound is expected to be most stable?
Q5: Can temperature affect the stability of this compound solutions?
A5: Yes, as with most chemical reactions, temperature is expected to significantly influence the rate of degradation. Elevated temperatures will likely accelerate the hydrolysis of the oxazole ring in both acidic and basic solutions. Therefore, it is advisable to store solutions of this compound at low temperatures (e.g., 2-8 °C) and for short periods.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or unexpected experimental results over time. | Degradation of this compound in the experimental medium. | Prepare fresh solutions of the compound immediately before use. If solutions must be stored, keep them at low temperatures and in a neutral pH buffer if compatible with the experiment. |
| Appearance of new, more polar peaks in HPLC analysis of the sample. | Hydrolytic degradation of the oxazole ring, leading to the formation of more polar degradation products. | Confirm the identity of the new peaks using mass spectrometry (MS). Optimize HPLC method to ensure good separation of the parent compound from its degradants. Consider reducing the run time or using a less harsh mobile phase if possible. |
| Inconsistent results in bioassays. | The compound may be degrading in the assay buffer, especially if the pH is acidic or basic. | Assess the stability of this compound directly in the assay buffer over the time course of the experiment. If degradation is observed, consider adjusting the buffer pH or adding stabilizing excipients if this does not interfere with the assay. |
| Low yield in a synthetic step where this compound is a reactant under acidic or basic conditions. | The reaction conditions may be promoting the degradation of the starting material. | If possible, explore alternative reaction conditions with milder pH or lower temperatures. Monitor the reaction closely to minimize reaction time and potential degradation. |
Experimental Protocols
To assess the stability of this compound in your own laboratory, a forced degradation study can be performed. The following are generalized protocols for acidic and basic stress testing.
Acidic Degradation Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 40 °C, 60 °C, or 80 °C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). UV detection is typically suitable for this compound.
-
Data Analysis: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation.
Basic Degradation Protocol
-
Sample Preparation: Prepare a stock solution of this compound as described in the acidic degradation protocol.
-
Stress Condition: Dilute the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL.
-
Incubation: Follow the same incubation procedure as for the acidic degradation study.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and prepare for analysis.
-
Analytical Method: Use the same stability-indicating HPLC method as for the acidic degradation samples.
-
Data Analysis: Calculate the percentage of degradation as described above.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Typical Concentration | Temperature |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 40 - 80 °C |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.01 M - 0.1 M | Room Temperature - 60 °C |
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
Preventing oxazole ring opening during subsequent reaction steps
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of the oxazole ring during subsequent reaction steps.
Frequently Asked questions (FAQs)
Q1: Under what general conditions is the oxazole ring prone to opening?
A1: The oxazole ring, while aromatic, is susceptible to cleavage under several conditions due to the electronic influence of its heteroatoms. Key triggers for ring opening include:
-
Strongly Basic Conditions: Strong bases, particularly organolithium reagents like n-BuLi, can deprotonate the highly acidic C2 proton (pKa ≈ 20), leading to an unstable 2-lithio-oxazole that can rearrange into a ring-opened isonitrile intermediate.[1][2][3]
-
Strongly Acidic Conditions: Concentrated acids can lead to the decomposition of the oxazole ring. The oxazole nitrogen is weakly basic (pKa of the conjugate acid is ~0.8), and protonation can activate the ring towards undesired reactions.[2]
-
Nucleophilic Attack: Direct nucleophilic attack, especially at the electron-deficient C2 position, often results in ring cleavage rather than simple substitution. For example, reagents like ammonia can lead to the formation of imidazoles through a ring-opening and recyclization pathway.[1]
-
Harsh Oxidizing Agents: Strong oxidizing agents such as potassium permanganate (KMnO₄), chromic acid, and ozone can cleave the oxazole ring.[1]
-
Certain Reducing Agents: While many reducing agents are tolerated, harsh conditions or specific reagents like Lithium Aluminum Hydride (LiAlH₄) can lead to ring-opened products.
Q2: I am observing decomposition of my oxazole-containing compound during silica gel chromatography. What is happening and how can I prevent it?
A2: Decomposition on silica gel is a common issue for sensitive heterocyclic compounds, including some oxazoles. Silica gel is slightly acidic, which can be sufficient to catalyze the degradation of acid-labile oxazoles, especially with prolonged contact time.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent system and add a small amount of a non-polar base, such as triethylamine (~1% v/v). This will neutralize the acidic sites on the silica surface.
-
Optimize Your Eluent System: Use thin-layer chromatography (TLC) to find an eluent system that provides a retention factor (Rf) for your product of around 0.3. This ensures the compound moves through the column efficiently, minimizing contact time. A common starting point is a mixture of hexanes and ethyl acetate.
-
Work Quickly: Do not let your compound sit on the column for extended periods. Prepare your fractions and have everything ready before loading the sample.
-
Consider Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded-phase silica like C18 (if your compound is sufficiently non-polar).
Q3: My goal is to functionalize the C4 or C5 position of the oxazole ring. How can I do this without the ring opening?
A3: Direct electrophilic substitution on an unsubstituted oxazole is challenging. A robust and widely used strategy involves protecting the reactive C2 position, which then allows for selective deprotonation and functionalization at the C4 or C5 positions.
Recommended Workflow:
-
C2-Protection: The most acidic proton is at the C2 position. This site must be protected to prevent undesired reactions. The triisopropylsilyl (TIPS) group is a common and effective choice for this purpose.
-
Lithiation & Electrophilic Quench: With the C2 position blocked, you can use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) to selectively deprotonate the C5 or C4 position. This is followed by the addition of your desired electrophile.
-
Deprotection: The TIPS group can be removed under mild conditions to regenerate the C2-unsubstituted oxazole.
Q4: I need to perform a cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) on a halo-oxazole. What are the key considerations to maintain the integrity of the ring?
A4: Palladium-catalyzed cross-coupling reactions are generally well-tolerated by the oxazole ring and are a powerful method for its functionalization.[4][5][6]
Key Considerations:
-
Choice of Base: The base is critical. While strong bases can open the oxazole ring, the bases typically used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are generally mild enough. It is crucial to use anhydrous and finely powdered bases.
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly to prevent catalyst deactivation.
-
Catalyst and Ligand: Use fresh, high-quality palladium catalysts and ligands. For Suzuki couplings, Pd(PPh₃)₄ is a common choice.[7]
-
Temperature Control: While many cross-coupling reactions require heating, monitor the reaction progress to avoid unnecessarily high temperatures or prolonged reaction times, which could lead to decomposition.
Data Presentation: Oxazole Ring Stability
The following table summarizes the general stability of the oxazole ring towards various reagents and conditions. Note that the reactivity can be significantly influenced by the substituents on the ring.
| Reagent/Condition Class | General Stability & Compatibility | Notes |
| pH | Unstable at very low (<2) and high (>10) pH. Generally stable in the neutral to mildly acidic/basic range. | An isoxazole analog, leflunomide, shows stability at pH 4.0 and 7.4, but decomposition at pH 10.0 (t½ of 1.2h at 37°C).[8] Oxazoles are weak bases (pKa of conjugate acid ≈ 0.8).[2] |
| Strong Bases | Incompatible: n-BuLi, t-BuLi | Leads to deprotonation at C2 and subsequent ring opening to an isonitrile.[1] |
| Use with Caution: LDA, LiHMDS | Can be used for selective deprotonation at low temperatures (-78 °C), especially when C2 is protected. | |
| Grignard Reagents | Generally Compatible (with caveats) | Can be used to generate 2-magnesiated oxazoles for reaction with electrophiles like Weinreb amides.[9] Side reactions are possible if other electrophilic sites are present. |
| Reducing Agents | Compatible: NaBH₄, Catalytic Hydrogenation (e.g., H₂/Pd-C) | These are generally mild enough for the reduction of side-chain functionalities without affecting the ring. |
| Use with Caution/Incompatible: LiAlH₄ (LAH) | Can lead to ring-opened products.[10] The outcome can be substrate-dependent. | |
| Oxidizing Agents | Compatible: MnO₂, PCC, Dess-Martin Periodinane | Useful for the oxidation of side-chain alcohols. |
| Incompatible: KMnO₄, H₂CrO₄, O₃ | These strong oxidizing agents typically cleave the oxazole ring.[1] | |
| Cross-Coupling | Generally Compatible | Suzuki, Stille, Heck, and Sonogashira reactions are well-established for functionalizing halo-oxazoles.[4][5][11][12] Careful selection of mild bases and reaction conditions is key. |
| Chromatography | Use with Caution | Standard silica gel is acidic and can cause decomposition. Use of deactivated (base-washed) silica is recommended.[13] |
Experimental Protocols
Protocol 1: Van Leusen Synthesis of 5-Phenyloxazole
This protocol describes the synthesis of a 5-substituted oxazole from an aldehyde and tosylmethyl isocyanide (TosMIC).
Materials:
-
Benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 eq), TosMIC (1.05 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous methanol to the flask to create a suspension (approx. 0.2 M concentration with respect to the aldehyde).
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 5-phenyloxazole by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of hexanes and ethyl acetate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Bromo-oxazole
This protocol provides a general procedure for the palladium-catalyzed coupling of a 2-bromo-oxazole with an arylboronic acid.
Materials:
-
2-Bromo-oxazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base, e.g., Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Solvent system, e.g., Dioxane and water (4:1) or Toluene
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask, add the 2-bromo-oxazole (1.0 eq), arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Add the Pd(PPh₃)₄ catalyst (0.03-0.05 eq).
-
Seal the flask, and then evacuate and backfill with inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane:water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on deactivated silica gel.[7]
Visualizations
Caption: Factors that can lead to the opening or decomposition of the oxazole ring.
Caption: A strategic workflow for the functionalization of C4/C5 positions of an oxazole.
Caption: Key decision points and workflow for a successful Suzuki coupling on a halo-oxazole.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Phosphite-oxazole/imidazole ligands in asymmetric intermolecular Heck reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Synthesis of Substituted 2-Acetyloxazoles
Welcome to the technical support center for the synthesis of substituted 2-acetyloxazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of substituted 2-acetyloxazoles?
A1: The main challenges revolve around controlling the position of substituents on the oxazole ring, achieving high yields, and minimizing side reactions. Key issues include:
-
Regiocontrol: Synthesizing a specific isomer (e.g., 2-acetyl-4-substituted vs. 2-acetyl-5-substituted) can be difficult as many classical methods yield mixtures of regioisomers.
-
Low Yields: Harsh reaction conditions, such as the use of strong acids in the Robinson-Gabriel synthesis, can lead to the decomposition of sensitive starting materials or products, resulting in lower yields.[1][2]
-
Side Product Formation: Competing side reactions like the formation of enamides or polymerization can reduce the purity and yield of the desired 2-acetyloxazole.[1]
-
Starting Material Availability: The synthesis often requires specific α-acylamino ketone precursors, which may not be commercially available and require multi-step preparation.[3]
Q2: Which synthetic method is most common for preparing 2-acetyloxazoles?
A2: The Robinson-Gabriel synthesis and its variations are the most established methods.[3] This pathway involves the cyclodehydration of a 2-acylamino ketone. To synthesize a 2-acetyloxazole, the amino group of an α-amino ketone would be acylated with an acetyl group, followed by cyclization.
Q3: How can I improve the yield of my Robinson-Gabriel synthesis?
A3: Yields can often be improved by optimizing the cyclodehydrating agent. While concentrated sulfuric acid is traditional, it can cause degradation.[2] Consider the following alternatives:
-
Polyphosphoric Acid (PPA): Can increase yields to 50-60%.[4]
-
Phosphorus Pentoxide (P₂O₅), Phosphoryl Chloride (POCl₃): Commonly used, but may still result in low yields with sensitive substrates.[2]
-
Trifluoroacetic Anhydride (TFAA): A powerful dehydrating agent that can be effective.[1]
-
Milder Reagents: For sensitive substrates, combinations like triphenylphosphine (PPh₃) and iodine (I₂) or the Burgess reagent are excellent, milder alternatives.[1]
Q4: I am observing multiple products in my reaction. How can I improve regioselectivity?
A4: Regioselectivity is dictated by the structure of your starting materials and the chosen synthetic route. For methods where regioisomers are possible, such as those involving unsymmetrical precursors, careful selection of catalysts and reaction conditions is crucial. Palladium-catalyzed direct C-H arylation, for example, can be tuned to favor C2 or C5 substitution by changing ligands and solvents.[5][6] To ensure the acetyl group is at the C2 position, a method like the Robinson-Gabriel synthesis, where the acetyl group is part of the acylamino moiety, is generally preferred.
Q5: What are the best practices for purifying substituted 2-acetyloxazoles?
A5: Purification is typically achieved through flash silica gel chromatography .[7][8] The choice of solvent system will depend on the polarity of your specific oxazole derivative. It is also critical to ensure starting materials are pure before beginning the synthesis to avoid introducing impurities that can be difficult to separate from the final product.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, with potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete cyclodehydration. 2. Decomposition of starting material under harsh acidic conditions. 3. Impure or wet starting materials/reagents. | 1. Optimize Dehydrating Agent: Switch from H₂SO₄ to PPA, TFAA, or milder reagents like PPh₃/I₂.[1] 2. Modify Conditions: Lower the reaction temperature and monitor the reaction closely to minimize exposure time to harsh conditions. 3. Ensure Purity: Purify the α-acylamino ketone precursor before use. Dry all solvents and reagents thoroughly.[1] |
| Formation of Multiple Spots on TLC (Poor Regioselectivity) | 1. The synthetic route chosen allows for the formation of multiple regioisomers. 2. Isomerization of starting materials or intermediates. | 1. Re-evaluate Synthetic Strategy: Choose a method that provides unambiguous regiocontrol, such as the Robinson-Gabriel synthesis for placing the acetyl group at C2. 2. Control Reaction Conditions: Temperature and catalyst choice can influence regioselectivity in certain reactions. Refer to literature for specific guidance on your chosen method.[5] |
| Significant Byproduct Formation (e.g., enamides, polymers) | 1. Presence of water leading to hydrolysis of intermediates. 2. Competing elimination reaction forming an enamide. 3. Polymerization of reactive starting materials under strong acid catalysis. | 1. Use Anhydrous Conditions: Dry all glassware, solvents, and reagents meticulously.[1] 2. Alter Reaction Parameters: A change in the dehydrating agent or temperature may disfavor the enamide formation pathway.[1] 3. Use Milder Conditions: Avoid strong acids if polymerization is observed. Switch to milder cyclodehydration reagents. |
| Difficulty in Product Purification | 1. Product co-elutes with starting material or byproducts. 2. Product is unstable on silica gel. | 1. Optimize Chromatography: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Consider using a different stationary phase (e.g., alumina). 2. Alternative Purification: If the product is unstable, consider crystallization, distillation (if thermally stable), or preparative HPLC. |
Experimental Protocols
Protocol 1: General Robinson-Gabriel Synthesis of a 2-Acetyl-4,5-disubstituted Oxazole
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: Synthesis of the 2-Acylamino Ketone Precursor
-
Dissolve the appropriate α-amino ketone hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base, such as triethylamine or pyridine (2.2 eq), and cool the mixture to 0 °C.
-
Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-acylamino ketone by column chromatography or recrystallization.
Step 2: Cyclodehydration to the Oxazole
-
To the purified 2-acylamino ketone (1.0 eq), add the chosen cyclodehydrating agent. For example, add concentrated sulfuric acid (2-5 eq) slowly at 0 °C.[3]
-
Heat the reaction mixture. The temperature and time will vary depending on the substrate and dehydrating agent (e.g., 60-100 °C for 1-4 hours).[9]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-acetyloxazole.
Visual Guides
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in 2-acetyloxazole synthesis.
Synthetic Strategy Decision Tree
Caption: Decision tree for planning the synthesis of a 2-acetyloxazole.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 6. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of 1-(Oxazol-2-yl)ethanone for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-(Oxazol-2-yl)ethanone for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
A1: this compound, also known as 2-acetyloxazole, is a heterocyclic compound.[1][2] Its known properties are summarized in the table below. Notably, experimental solubility data in common solvents is not widely available, with some sources listing it as not available.[1][3] An estimated water solubility is provided, suggesting it might be relatively soluble in water.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molecular Weight | 111.1 g/mol | [1] |
| Boiling Point | 177.4 °C at 760 mmHg | [1][3] |
| Density | 1.145 g/cm³ | [1] |
| pKa (Predicted) | -2.40 ± 0.10 | [1] |
| LogP (o/w) (Estimated) | -0.213 | [4] |
| Water Solubility (Estimated) | 2.157 x 10⁵ mg/L at 25 °C | [4] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What could be the cause and how can I resolve it?
A2: Precipitation in aqueous buffers is a common issue for many organic compounds. The estimated high water solubility may not hold true under your specific experimental conditions (e.g., buffer composition, pH, concentration).
Troubleshooting Steps:
-
Concentration Reduction: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Co-Solvent Strategy: Prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.[5][6] This is a widely used technique to improve the solubility of poorly soluble drugs.[7]
-
pH Adjustment: Although the predicted pKa suggests the compound is a very weak base, the pH of your buffer could still influence its solubility. Experimentally test a range of pH values if your assay permits.
-
Use of Solubilizing Agents: Consider the addition of surfactants or cyclodextrins to your assay medium.[5][8] Beta-cyclodextrin, for instance, can form inclusion complexes with small aromatic molecules, enhancing their solubility.[5]
Q3: Which organic solvents are recommended for creating a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions for biological assays due to its powerful solubilizing capacity and relatively low toxicity at low concentrations.[9][10] Other options include ethanol, methanol, and acetone.[11] The choice of solvent will depend on the specific requirements and sensitivities of your biological assay.
Table 2: Common Solvents for Biological Assays
| Solvent | Typical Max. Concentration in Assay | Advantages | Disadvantages |
| DMSO | < 0.5% (cell-based assays) | High solubilizing power | Can be toxic at higher concentrations[9] |
| Ethanol | < 1% | Biocompatible at low concentrations | Can have biological effects[9] |
| Methanol | < 1% | Good solubilizing power | More toxic than ethanol |
| Acetone | < 0.1% | Volatile, easy to remove | Can be toxic to cells[10] |
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A4: As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid cytotoxic effects.[9] However, the tolerance to DMSO can be cell-line dependent. It is highly recommended to perform a solvent toxicity control experiment to determine the maximum tolerated concentration of your chosen solvent on your specific biological system.
Troubleshooting Guides
Guide 1: Determining the Solubility of this compound in a Chosen Solvent
This guide provides a workflow for experimentally determining the solubility of your compound.
Caption: Workflow for determining the solubility of this compound.
Guide 2: Protocol for Preparing a Stock Solution and Diluting into Assay Buffer
This protocol outlines the steps for preparing a stock solution and making working solutions for your biological assay.
Experimental Protocol: Co-Solvent Stock Solution Preparation
-
Solvent Selection: Choose a biocompatible organic solvent in which this compound is highly soluble (e.g., DMSO).
-
Stock Solution Preparation:
-
Weigh a precise amount of this compound.
-
Dissolve it in the chosen solvent to a high concentration (e.g., 10 mM, 50 mM, or 100 mM). Ensure complete dissolution; gentle warming or vortexing may be applied.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution into your assay buffer to achieve the desired final concentrations.
-
Ensure that the final concentration of the organic solvent in the assay does not exceed the tolerated limit for your biological system (e.g., <0.5% for DMSO).
-
-
Controls:
-
Include a "vehicle control" in your experiment. This control should contain the same final concentration of the solvent as your test samples but without the compound. This is crucial to account for any effects of the solvent itself.[9]
-
Caption: Decision-making process for preparing this compound for biological assays.
Advanced Solubility Enhancement Strategies
If co-solvents are not sufficient or appropriate for your assay, consider these advanced techniques:
-
pH Adjustment: Systematically vary the pH of your buffer (if your assay allows) to find the optimal pH for solubility.
-
Use of Excipients:
-
Nanotechnology Approaches: Techniques like creating nanosuspensions can significantly increase the surface area of the compound, leading to improved dissolution rates and solubility.[5][12]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level can enhance its solubility.[5][8]
For further assistance, please contact our technical support team with details of your experimental setup, including the biological assay, buffer composition, and the observed solubility issues.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 77311-07-0 [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 2-acetyl oxazole, 77311-07-0 [thegoodscentscompany.com]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascendiacdmo.com [ascendiacdmo.com]
Removal of unreacted starting materials in 2-acetyloxazole synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of unreacted starting materials during the synthesis of 2-acetyloxazole.
Frequently Asked Questions (FAQs)
Q1: My crude 2-acetyloxazole product is showing multiple spots on the TLC, including some that correspond to my starting materials. What is the primary cause?
A1: The presence of unreacted starting materials is a common issue and typically indicates an incomplete reaction. Several factors can contribute to this, including suboptimal reaction temperature, insufficient reaction time, incorrect stoichiometry of reagents, or catalyst deactivation. It is crucial to monitor the reaction's progress by TLC until the starting material spots are no longer visible.[1][2]
Q2: I am attempting to purify 2-acetyloxazole by distillation, but the final product is still impure. What could be the problem?
A2: Co-distillation with impurities that have similar boiling points is a likely cause. If an unreacted starting material has a boiling point close to that of 2-acetyloxazole, simple distillation may not be sufficient. In such cases, fractional distillation under reduced pressure is recommended to improve separation.[3][4] Additionally, ensure your distillation apparatus is properly set up to avoid contamination.
Q3: During workup, I'm using liquid-liquid extraction to remove impurities, but the separation is poor. What can I do to improve this?
A3: Poor separation during liquid-liquid extraction can result from several factors. Ensure that the two solvents are immiscible and have a significant density difference. The polarity of the aqueous phase can be adjusted by changing the pH. For instance, acidic or basic impurities can be converted into their water-soluble salt forms and extracted from the organic layer.[5] Performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume.[6]
Q4: After column chromatography, my 2-acetyloxazole fractions are still contaminated with a less polar impurity. How can I resolve this?
A4: A co-eluting impurity with a polarity similar to your product is the most probable cause. To achieve better separation, you can optimize your mobile phase. Testing different solvent systems with varying polarities using TLC is the best approach to find an eluent that maximizes the Rf value difference between your product and the impurity.[7] Using a shallower solvent gradient during elution can also enhance resolution.[8]
Q5: Could the oxazole ring itself be reacting with my purification reagents?
A5: Yes, the oxazole ring can be sensitive to certain conditions. For example, silica gel used in column chromatography is slightly acidic and can potentially cause degradation of sensitive oxazole derivatives, especially with prolonged exposure.[7][9] If you suspect product degradation on the column, you can use deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase such as alumina.[7]
Troubleshooting Guide: Removal of Unreacted Starting Materials
This guide addresses common scenarios where unreacted starting materials contaminate the final 2-acetyloxazole product.
| Issue Code & Description | Potential Cause(s) | Recommended Solution(s) |
| PUR-SM-001: Unreacted 2-methyloxazole or analogous oxazole precursor detected in the final product. | 1. Incomplete reaction. 2. Boiling point of the precursor is close to the product, leading to co-distillation. | 1. Ensure the reaction goes to completion by extending the reaction time or increasing the temperature, while monitoring by TLC. 2. Use fractional distillation under reduced pressure for purification. 3. Employ column chromatography with an optimized eluent system to separate the more polar 2-acetyloxazole from the less polar precursor. |
| PUR-SM-002: Unreacted acylating agent (e.g., acetic anhydride, acetyl chloride) or its hydrolysis product (acetic acid) is present. | 1. Excess acylating agent used in the reaction. 2. Hydrolysis of the acylating agent during aqueous workup. | 1. During workup, quench the reaction mixture with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize and remove acetic acid and decompose any remaining acylating agent.[5] 2. Perform a liquid-liquid extraction, washing the organic layer containing the product with a basic solution to remove acidic impurities.[5] |
| PUR-SM-003: Unreacted starting materials from a multi-step synthesis (e.g., from a Robinson-Gabriel or van Leusen synthesis) are carried over. | 1. Inefficient purification of intermediate compounds. 2. Side reactions consuming the desired reactants. | 1. Purify all intermediates to a high degree before proceeding to the next step. 2. Re-evaluate the reaction conditions of the problematic step to minimize side product formation.[9][10] 3. A final purification by column chromatography is often effective at removing structurally diverse impurities.[11] |
Data Presentation: Physical Properties of Key Compounds
The selection of an appropriate purification method relies on the differing physical properties of the product and potential unreacted starting materials.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| 2-Acetyloxazole | C₅H₅NO₂ | 111.10 | ~177-178 (est.) | Soluble in water. |
| 2-Methyloxazole | C₄H₅NO | 83.09 | Not available | Not available |
| Oxazole | C₃H₃NO | 69.06 | 69-70 | Slightly miscible with water; miscible with alcohol and ether. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | ~139.8 | Reacts with water; miscible with organic solvents.[12] |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 52 | Reacts violently with water. |
Note: Some physical properties are estimated or may vary depending on the source.
Experimental Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This method is effective for removing acidic or basic impurities, such as unreacted acetic anhydride (which hydrolyzes to acetic acid).
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate to neutralize and extract acidic impurities.[5]
-
Mixing and Separation: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently. Allow the layers to separate completely.[6]
-
Extraction: Drain the lower aqueous layer. Repeat the extraction with fresh sodium bicarbonate solution two more times to ensure complete removal of acidic components.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This technique is suitable for separating compounds with different polarities, such as 2-acetyloxazole and a less polar unreacted oxazole precursor.
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a mobile phase (eluent) system that provides good separation between 2-acetyloxazole and the impurities. A common starting point is a mixture of hexane and ethyl acetate. The target Rf for the product should be approximately 0.3.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For better resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column (dry loading).[7]
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (gradient elution).[8]
-
Fraction Collection: Collect the eluent in separate fractions. Monitor the composition of each fraction by TLC.
-
Concentration: Combine the fractions containing the pure 2-acetyloxazole and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A logical workflow for troubleshooting and removing unreacted starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
- 4. JP2014073999A - Purification method of 2-acetyl-1-pyrroline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
Managing thermal instability during the synthesis of 1-(Oxazol-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential thermal instability during the synthesis of 1-(Oxazol-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound, also known as 2-acetyloxazole, can be synthesized through several methods. Common approaches include the reaction of 2-bromooxazole with a suitable acetylating agent via an organometallic intermediate, or the cyclization of precursors already containing the acetyl group. One accessible method involves the reaction of 2-bromo thiazole with butyl lithium, followed by the addition of ethyl acetate at low temperatures.[1]
Q2: What are the primary indicators of thermal instability during the synthesis?
A2: Key indicators of thermal instability include a rapid, uncontrolled increase in reaction temperature (a thermal runaway), unexpected color changes (e.g., darkening or charring), gas evolution, a decrease in yield, or the formation of impurities. Close monitoring of the reaction temperature is crucial.
Q3: Can the order of reagent addition affect the thermal stability of the reaction?
A3: Absolutely. The order of addition can be critical, especially in reactions involving highly reactive intermediates like organolithium reagents. It is often recommended to add the more reactive species slowly to a cooled solution of the other reactant to maintain better temperature control and minimize side reactions.
Q4: Are there any known side reactions that are promoted by elevated temperatures?
A4: While specific data for this compound is limited, elevated temperatures in oxazole synthesis can generally lead to side reactions such as polymerization, decomposition of the oxazole ring, or reactions involving the solvent. For instance, in reactions involving strong bases and electrophiles, higher temperatures can promote undesired side products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid, uncontrolled temperature increase after adding a reagent. | The reaction is highly exothermic. The rate of addition of the limiting reagent is too fast. Inadequate cooling. | 1. Immediately cease the addition of the reagent. 2. Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath). 3. Once the temperature is under control, resume the addition of the reagent at a much slower rate, monitoring the temperature closely. |
| The reaction mixture turns dark brown or black. | Decomposition of starting materials, intermediates, or the final product. This is often a sign of excessive temperature. | 1. Ensure the reaction is conducted at the recommended temperature. 2. Consider using a lower reaction temperature, even if it prolongs the reaction time. 3. Minimize the exposure of sensitive reagents to air and moisture, which can also lead to decomposition. |
| Low yield of the desired product. | Side reactions are competing with the main reaction. The reaction temperature may be too high, favoring the formation of byproducts. | 1. Optimize the reaction temperature by running small-scale trials at different temperatures. 2. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. 3. Purify the starting materials to remove any impurities that might catalyze side reactions. |
| Formation of unexpected impurities. | Thermal decomposition or rearrangement of the product or intermediates. | 1. Analyze the impurities to understand their structure, which can provide clues about the side reactions occurring. 2. Employ milder reaction conditions, such as using a less reactive base or a lower reaction temperature. 3. Consider a different synthetic route that avoids high-temperature steps. |
Experimental Protocols
Synthesis of this compound via Lithiation of 2-Bromooxazole
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
2-Bromooxazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl acetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas.
-
Dissolve 2-bromooxazole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice-acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add ethyl acetate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Slowly warm the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| -78 | 2 | 75 | 98 | Clean reaction, minimal byproducts |
| -50 | 1.5 | 65 | 90 | Some byproduct formation observed |
| -20 | 1 | 40 | 75 | Significant byproduct formation, slight darkening of the mixture |
| 0 | 0.5 | 25 | 60 | Rapid reaction, significant darkening, and complex mixture |
Visualizations
Caption: Troubleshooting logic for thermal instability.
Caption: Experimental workflow for synthesis.
References
Validation & Comparative
Spectral Analysis of 1-(Oxazol-2-yl)ethanone: A Comparative Guide to ¹H and ¹³C NMR Spectral Assignment
A detailed spectroscopic guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral characteristics of 1-(Oxazol-2-yl)ethanone. This guide provides a comparative analysis with structurally similar heterocyclic ketones, outlines detailed experimental protocols for spectral acquisition, and includes a visual representation of the molecule's structure-spectra correlation.
Comparative NMR Data Analysis
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. In this compound, the electronegative nitrogen and oxygen atoms in the oxazole ring, along with the carbonyl group, will significantly influence the shielding and deshielding of the adjacent protons and carbons.
For comparison, the experimental ¹H and ¹³C NMR data for 2-acetylfuran and 2-acetylthiazole are presented in the table below. These compounds share the common feature of an acetyl group attached to a five-membered heterocyclic ring, providing a strong basis for predicting the spectral characteristics of this compound.
| Compound Name | Structure | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Predicted) | CDCl₃ | H4: ~7.2-7.4 (d), H5: ~7.7-7.9 (d), CH₃: ~2.6 (s) | C2: ~160-165, C4: ~128-132, C5: ~140-145, C=O: ~185-190, CH₃: ~25-30 | |
| 2-Acetylfuran [1] | CDCl₃ | H3: 7.19 (dd, J=3.6, 1.7 Hz), H4: 6.54 (dd, J=3.6, 0.7 Hz), H5: 7.59 (dd, J=1.7, 0.7 Hz), CH₃: 2.48 (s) | C2: 152.8, C3: 117.2, C4: 112.3, C5: 146.4, C=O: 186.7, CH₃: 25.9 | |
| 2-Acetylthiazole | CDCl₃ | H4: 8.05 (d, J=3.1 Hz), H5: 7.70 (d, J=3.1 Hz), CH₃: 2.72 (s) | C2: 167.8, C4: 145.4, C5: 126.5, C=O: 191.1, CH₃: 25.8 |
Note: The predicted values for this compound are based on the analysis of the comparative compounds and general principles of NMR spectroscopy. The oxazole ring protons (H4 and H5) are expected to be doublets due to coupling with each other. The methyl protons of the acetyl group will appear as a singlet. In the ¹³C NMR spectrum, the carbonyl carbon will be the most downfield signal, followed by the carbons of the oxazole ring.
Experimental Protocol for NMR Spectroscopy
To obtain high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
2. Instrumentation:
-
A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Temperature: Room temperature.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans are typically required for a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Temperature: Room temperature.
5. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Phase and baseline corrections should be applied to the resulting spectrum.
-
The chemical shifts should be referenced to the internal standard (TMS).
Structure-Spectra Correlation Diagram
The following diagram, generated using the DOT language, illustrates the logical relationship between the different nuclei in this compound and their expected NMR signals.
Caption: Correlation of atoms in this compound to their predicted NMR signals.
References
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry of 2-Acetyloxazole and Its Structural Analogs
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a critical step in a multitude of scientific endeavors. This guide offers a comprehensive comparison of the mass spectrometric behavior of 2-acetyloxazole and its closely related structural analogs, 2-acetylthiazole and 2-acetylpyrrole. By presenting a detailed analysis of their fragmentation patterns, supported by established experimental protocols, this document aims to serve as a valuable resource for the unambiguous identification and characterization of these important chemical entities.
The acetyl-substituted five-membered heterocyclic ketones are a class of compounds with significant applications in flavor chemistry, fragrance development, and as building blocks in medicinal chemistry. Their structural similarity, however, can present analytical challenges. Mass spectrometry, a powerful analytical technique, provides a distinctive fingerprint for each molecule through its unique fragmentation pattern upon ionization. This guide will delve into the electron ionization (EI) mass spectrometry of 2-acetyloxazole, offering a predictive model of its fragmentation and comparing it with the experimentally determined fragmentation of 2-acetylthiazole and 2-acetylpyrrole.
Unveiling the Fragmentation Fingerprint: A Comparative Analysis
While a publicly available, experimentally verified mass spectrum for 2-acetyloxazole is not readily accessible in common databases, its fragmentation pattern can be predicted with a high degree of confidence based on the established principles of mass spectrometry and the known behavior of oxazole derivatives and aliphatic ketones.[1][2][3][4][5][6][7] The primary fragmentation pathways are expected to involve the cleavage of the acetyl group and the characteristic ring fragmentation of the oxazole core.
In contrast, the mass spectral data for 2-acetylthiazole and 2-acetylpyrrole are well-documented, providing a solid basis for comparison. The following tables summarize the key mass-to-charge ratios (m/z) and the proposed identities of the major fragments observed in the electron ionization mass spectra of these compounds.
Table 1: Predicted Mass Spectral Data for 2-Acetyloxazole (C₅H₅NO₂)
| m/z | Proposed Fragment Ion | Formula | Comments |
| 111 | [M]⁺• | C₅H₅NO₂ | Molecular Ion |
| 96 | [M - CH₃]⁺ | C₄H₂NO₂ | Loss of a methyl radical from the acetyl group (α-cleavage). |
| 69 | [M - COCH₃]⁺ | C₃H₂NO | Loss of the acetyl radical, forming the oxazolyl cation. This is a common fragmentation for 2-substituted oxazoles. |
| 43 | [CH₃CO]⁺ | C₂H₃O | Acetyl cation, a very common fragment for acetyl-containing compounds. Likely to be the base peak. |
| 42 | [C₂H₂O]⁺• | C₂H₂O | Resulting from the fragmentation of the oxazole ring. |
| 41 | [C₃H₃]⁺ | C₃H₃ | Propargyl cation, from further fragmentation. |
Table 2: Experimental Mass Spectral Data for 2-Acetylthiazole (C₅H₅NOS)
| m/z | Fragment Ion | Formula | Relative Intensity (%) |
| 127 | [M]⁺• | C₅H₅NOS | 55 |
| 112 | [M - CH₃]⁺ | C₄H₂NOS | 15 |
| 85 | [M - COCH₃]⁺ | C₃H₂NS | 100 (Base Peak) |
| 58 | [C₂H₂S]⁺• | C₂H₂S | 45 |
| 43 | [CH₃CO]⁺ | C₂H₃O | 95 |
Table 3: Experimental Mass Spectral Data for 2-Acetylpyrrole (C₆H₇NO)
| m/z | Fragment Ion | Formula | Relative Intensity (%) |
| 109 | [M]⁺• | C₆H₇NO | 100 (Base Peak) |
| 94 | [M - CH₃]⁺ | C₅H₄NO | 20 |
| 81 | [M - CO]⁺• | C₅H₇N | 15 |
| 66 | [C₄H₄N]⁺ | C₄H₄N | 30 |
| 43 | [CH₃CO]⁺ | C₂H₃O | 55 |
| 39 | [C₃H₃]⁺ | C₃H₃ | 40 |
Visualizing the Fragmentation Pathways
The fragmentation of these heterocyclic ketones upon electron ionization follows logical pathways dictated by the stability of the resulting ions and neutral losses. The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway for 2-acetyloxazole and the established pathways for its thiazole and pyrrole analogs.
Experimental Protocols for Mass Spectrometry Analysis
To ensure reproducible and high-quality data, a standardized experimental approach is crucial. The following protocols outline the general procedures for the analysis of 2-acetyloxazole and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like the acetyl-substituted heterocycles.[8][9][10][11][12]
-
Sample Preparation:
-
Dissolve the purified compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If analyzing a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed to isolate the analyte of interest.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is typically suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Acquisition: Full scan mode.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
For less volatile analogs or for analyses requiring higher sensitivity and selectivity, LC-MS/MS is the method of choice.[13][14][15][16][17]
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture) to a concentration of 1 µg/mL or lower.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument and analyte.
-
Data Acquisition:
-
Full Scan (MS1): Acquire a full scan spectrum to determine the m/z of the protonated molecular ion [M+H]⁺.
-
Product Ion Scan (MS2): Select the [M+H]⁺ ion as the precursor and fragment it using collision-induced dissociation (CID) with an appropriate collision energy to obtain the tandem mass spectrum.
-
-
Conclusion
The mass spectrometric analysis of 2-acetyloxazole and its structural isomers, 2-acetylthiazole and 2-acetylpyrrole, reveals distinct fragmentation patterns that are invaluable for their identification. While the fragmentation of 2-acetyloxazole is presented here as a predictive model, the underlying principles of α-cleavage and ring fragmentation are well-established. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers in drug development and other scientific fields to confidently analyze and characterize these and similar heterocyclic compounds. The continued population of spectral databases with experimentally verified data for a wider range of compounds will further enhance the power of mass spectrometry in chemical analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. Fragmentation Patterns of Ketones and Aldehydes - Chad's Prep® [chadsprep.com]
- 5. youtube.com [youtube.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. dem.ri.gov [dem.ri.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bioxpedia.com [bioxpedia.com]
- 14. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. tecan.com [tecan.com]
The Emerging Potential of Oxazole Scaffolds in Kinase Inhibition: A Comparative Overview
In the landscape of kinase inhibitor discovery, the exploration of novel heterocyclic scaffolds is a critical endeavor for identifying next-generation therapeutics. Among these, the oxazole moiety has garnered significant interest due to its versatile chemical nature and proven role as a pharmacophore in a variety of biologically active compounds. This guide provides a comparative analysis of the efficacy of oxazole-containing compounds as kinase inhibitors, with a focus on derivatives of the core structure, in the absence of direct extensive research on 1-(Oxazol-2-yl)ethanone itself. The data presented herein is drawn from studies on structurally related oxazole and oxadiazole derivatives, offering a window into the potential of this chemical class to target key kinases involved in cancer signaling pathways.
Comparative Efficacy of Oxazole-Based Kinase Inhibitors
The inhibitory potential of oxazole derivatives has been evaluated against various cancer cell lines and specific kinase targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values from key studies, providing a quantitative comparison with established kinase inhibitors where available.
| Compound | Target Cell Line/Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Oxazole-based Oxadiazole Analog 6 (p-CF3 substituted) | HL-60 (Leukemia) | 8.50 | Etoposide | 10.50 |
| Oxazole-based Oxadiazole Analog 6 (p-CF3 substituted) | PLB-985 (Leukemia) | 12.50 | Etoposide | 15.20 |
| Phenylacetamide-1H-imidazol-5-one (KIM-161) | HCT116 (Colon Cancer) | 0.294 | - | - |
| Phenylacetamide-1H-imidazol-5-one (KIM-161) | HL-60 (Leukemia) | 0.362 | - | - |
| Indazole Derivative 2f | 4T1 (Breast Cancer) | 0.23 | - | - |
Table 1: Comparative cytotoxic activity of oxazole and related heterocyclic derivatives against various cancer cell lines.[1][2][3]
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Tirbanibulin (KX2-391) | Src Kinase | 25 | - | - |
| 1,2,4-Oxadiazole-Ponatinib Analog 22 | RET Kinase | 7.3 | - | - |
| 1,2,4-Oxadiazole Derivative 21 | HDAC-1 | 1.8 | - | - |
| 1,2,4-Oxadiazole Derivative 21 | HDAC-2 | 3.6 | - | - |
| 1,2,4-Oxadiazole Derivative 21 | HDAC-3 | 3.0 | - | - |
Table 2: Inhibitory activity of oxazole-related compounds against specific kinase targets.[2][4]
Experimental Protocols
The evaluation of kinase inhibitory activity and cytotoxic effects of the compounds cited in this guide involved a range of standard molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assays
1. MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cancer cells (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound or a vehicle control for a specified period (e.g., 48 hours).
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[2]
-
2. SRB (Sulforhodamine B) Assay:
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
-
Protocol:
-
Cells (e.g., MCF7, PC3) are seeded in 96-well plates and treated with the test compounds as described for the MTT assay.
-
After treatment, cells are fixed with trichloroacetic acid (TCA).
-
The plates are washed and stained with 0.4% SRB solution in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound dye is solubilized with a 10 mM Tris base solution.
-
The absorbance is read at a specific wavelength (e.g., 510 nm).[2]
-
In Vitro Kinase Inhibition Assay
-
Principle: These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. This is often done by quantifying the phosphorylation of a substrate.
-
Protocol (General):
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive labeling (e.g., ³²P-ATP), fluorescence-based assays, or ELISA.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.[2]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanism of action of kinase inhibitors.
A generalized tyrosine kinase signaling pathway often targeted by kinase inhibitors.
References
- 1. Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vitro Anti-Proliferative Activity of 2-Methyl-4,5-Disubstituted Oxazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-proliferative activity of a series of 2-methyl-4,5-disubstituted oxazole analogs. These compounds have been investigated as potent antitubulin agents, a critical mechanism in cancer chemotherapy. The data presented is based on a study by Vitale et al. (2017), which details the synthesis and biological evaluation of these novel oxazole derivatives.[1] This guide summarizes the key findings, including quantitative anti-proliferative data and detailed experimental methodologies, to support further research and development in this area.
Comparative Anti-Proliferative Activity
The anti-proliferative effects of various 2-methyl-4,5-disubstituted oxazole analogs were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the tables below. The data highlights the structure-activity relationship (SAR) within this series of compounds, providing valuable insights for the rational design of future anticancer agents.
Table 1: Anti-proliferative Activity (IC50, nM) of 2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted Oxazoles
| Compound | Substitution at C5 | Jurkat (Leukemia) | SEM (Leukemia) | HeLa (Cervical) | A549 (Lung) | HT-29 (Colon) | MCF-7 (Breast) | LCLC-103H (Lung) |
| 4g | 3-fluoro-4-methoxyphenyl | 0.35 | 0.8 | 1.2 | 2.1 | 4.6 | 1.5 | 1.8 |
| 4i | 4-ethoxyphenyl | 0.5 | 1.2 | 2.5 | 3.8 | 20.2 | 2.1 | 2.9 |
| CA-4 * | - | 0.8 | 1.5 | 3100 | 2.8 | >10000 | 1.8 | 2.5 |
*CA-4 (Combretastatin A-4) is a known potent antitubulin agent used as a reference compound.
Table 2: Anti-proliferative Activity (IC50, nM) of 2-Methyl-4-substituted-5-(3',4',5'-trimethoxyphenyl) Oxazoles
| Compound | Substitution at C4 | Jurkat (Leukemia) | SEM (Leukemia) | HeLa (Cervical) | A549 (Lung) | HT-29 (Colon) | MCF-7 (Breast) | LCLC-103H (Lung) |
| 5a | 4-methoxyphenyl | 150 | 210 | 350 | 420 | 850 | 280 | 310 |
| 5f | 3-fluoro-4-methoxyphenyl | 80 | 110 | 180 | 220 | 450 | 150 | 170 |
The results indicate that compounds with the 3',4',5'-trimethoxyphenyl moiety at the C4 position of the oxazole ring generally exhibit greater potency.[1] Notably, compounds 4g and 4i demonstrated exceptionally high anti-proliferative activity, with IC50 values in the nanomolar range, surpassing the efficacy of the reference compound Combretastatin A-4 in several cell lines.[1]
Experimental Protocols
The following methodologies were employed to determine the anti-proliferative activity of the 2-methyl-4,5-disubstituted oxazole analogs.
Cell Culture and Anti-proliferative Assay (MTT Assay)
Cell Lines:
-
Human T-cell leukemia (Jurkat)
-
Human pre-B-cell leukemia (SEM)
-
Human cervical carcinoma (HeLa)
-
Human lung carcinoma (A549)
-
Human colon adenocarcinoma (HT-29)
-
Human breast adenocarcinoma (MCF-7)
-
Human large cell lung carcinoma (LCLC-103H)
Protocol:
-
Cell Seeding: Cancer cells were seeded in 96-well microplates at a density of 5,000-10,000 cells per well in the appropriate culture medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the oxazole analogs. The compounds were initially dissolved in DMSO and then diluted with the culture medium to the final desired concentrations. The final DMSO concentration was kept below 0.1% to avoid solvent-induced toxicity.
-
Incubation: The treated cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved by adding 100 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance of each well was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves generated using non-linear regression analysis.
Visualizations
Experimental Workflow for Anti-proliferative Activity Screening
References
Comparative study of different catalysts for 2-acetyloxazole synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient construction of functionalized oxazole rings is a critical task. The 2-acetyloxazole moiety, in particular, is a valuable building block. This guide provides a comparative analysis of two distinct synthetic strategies for preparing 2-acyloxazoles, with a focus on methods adaptable to the synthesis of 2-acetyloxazole. The comparison is based on a rhodium-catalyzed approach and a Grignard-based method utilizing a Weinreb amide, with supporting data and detailed experimental protocols.
Performance Comparison of Synthetic Methodologies
The choice of synthetic route to 2-acyloxazoles significantly impacts yield, reaction conditions, and substrate scope. Below is a table summarizing the key quantitative data for a representative rhodium-catalyzed reaction and the Weinreb amide approach.
| Parameter | Rhodium-Catalyzed Annulation | 2-Magnesiated Oxazole with Weinreb Amide |
| Catalyst/Reagent | [Rh(II)] catalyst (e.g., Rh₂(OAc)₄) | Isopropylmagnesium chloride (i-PrMgCl) |
| Starting Materials | N-Sulfonyl-1,2,3-triazole, Aldehyde | Oxazole, N-methoxy-N-methylacetamide |
| Catalyst/Reagent Loading | 1-2 mol% | >1.0 equivalent |
| Solvent | Toluene or Dichloroethane (DCE) | Tetrahydrofuran (THF) |
| Temperature (°C) | 100 - 120 | -15 to 28 |
| Time (h) | 12 | 13 |
| Yield (%) | 76% (for 2,5-diphenyloxazole)[1] | Typically high (specific yield data pending) |
| Key Advantages | Catalytic, good for diaryloxazoles | Direct acylation, high yielding |
| Key Limitations | Requires synthesis of triazole precursor | Stoichiometric use of Grignard reagent |
General Experimental Workflow
The synthesis of 2-acetyloxazole, regardless of the specific catalytic approach, generally follows a sequence of reaction setup, execution, workup, and purification. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the synthesis of 2-acetyloxazole.
Comparative Analysis of Catalytic Approaches
Rhodium-Catalyzed Annulation of Triazoles and Aldehydes
This methodology provides access to 2,5-disubstituted oxazoles through a rhodium-catalyzed reaction between an N-sulfonyl-1,2,3-triazole and an aldehyde.[1] To synthesize 2-acetyloxazole, acetaldehyde would be the required aldehyde, although the primary literature examples focus on aromatic aldehydes to produce 2,5-diaryloxazoles. The reaction proceeds via the formation of a rhodium-azavinyl carbene intermediate from the triazole, which then undergoes annulation with the aldehyde.[1]
This catalytic approach is advantageous due to the low required loading of the rhodium catalyst. However, a key consideration is the necessity to pre-synthesize the N-sulfonyl-1,2,3-triazole starting material. The reaction conditions typically involve elevated temperatures. For instance, the synthesis of 2,5-diphenyloxazole was achieved in 76% yield using 1 mol% of [Rh₂(esp)₂] in dichloroethane at 120°C for 12 hours.[1]
Synthesis via 2-Magnesiated Oxazole and Weinreb Amide
A more direct route to 2-acyloxazoles involves the reaction of a 2-magnesiated oxazole with a Weinreb amide.[2][3] This method is not catalytic in the traditional sense, as it requires a stoichiometric amount of a Grignard reagent, such as isopropylmagnesium chloride, to deprotonate the oxazole at the C2 position. The resulting 2-oxazolyl Grignard reagent then reacts with an appropriate Weinreb amide. For the synthesis of 2-acetyloxazole, N-methoxy-N-methylacetamide would be the Weinreb amide of choice.[4]
A significant advantage of this method is its efficiency and directness in forming the acyl group at the 2-position of the oxazole. The reaction between the Grignard reagent and the Weinreb amide is known to be high-yielding and avoids over-addition, which can be an issue with other acylating agents.[2][3] The reaction is typically carried out at low temperatures to control reactivity.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Synthesis of a 2,5-Disubstituted Oxazole
This protocol is adapted from the synthesis of 2,5-diphenyloxazole and serves as a representative example of the rhodium-catalyzed approach.[1]
-
Materials: 4-Phenyl-1-tosyl-1H-1,2,3-triazole (0.2 mmol), benzaldehyde (0.4 mmol), [Rh₂(esp)₂] (1 mol%), dichloroethane (DCE, 2.0 mL).
-
Procedure:
-
To an oven-dried reaction tube, add 4-phenyl-1-tosyl-1H-1,2,3-triazole, [Rh₂(esp)₂], and DCE.
-
Add benzaldehyde to the mixture.
-
Seal the tube and heat the reaction mixture at 120°C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 2,5-diphenyloxazole product.
-
Protocol 2: Synthesis of a 2-Acyl Oxazole via a 2-Magnesiated Oxazole and a Weinreb Amide
This is a general procedure for the synthesis of 2-acyl oxazoles.[4]
-
Materials: Oxazole (1.2 equiv.), isopropylmagnesium chloride (i-PrMgCl, 2 M in THF, 1.2 equiv.), N-methoxy-N-methylacetamide (1.0 equiv.), tetrahydrofuran (THF).
-
Procedure:
-
To a flask containing THF under an inert atmosphere, cool the solvent to -15°C.
-
Add the oxazole to the cooled solvent.
-
Slowly add the i-PrMgCl solution, maintaining the temperature below -10°C.
-
Stir the resulting solution for approximately 40 minutes.
-
Add a solution of N-methoxy-N-methylacetamide in THF, keeping the temperature below -14°C.
-
Allow the reaction to warm to room temperature and stir for 13 hours.
-
Quench the reaction with an appropriate aqueous solution and extract the product.
-
Purify the crude product via silica gel column chromatography.
-
Signaling Pathways and Logical Relationships
The rhodium-catalyzed reaction proceeds through a distinct catalytic cycle involving the formation of a key intermediate.
References
- 1. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Bioactivity of 1-(Oxazol-2-yl)ethanone and 1-(Thiazol-2-yl)ethanone: A Guide for Researchers
A comparative analysis of the bioactivity of 1-(oxazol-2-yl)ethanone and 1-(thiazol-2-yl)ethanone is currently challenging due to a notable lack of direct experimental data in publicly available literature. While the broader classes of oxazole and thiazole derivatives have been extensively studied for their diverse pharmacological activities, the parent compounds, this compound and 1-(thiazol-2-yl)ethanone, are most commonly cited as starting materials in the synthesis of more complex molecules. This guide, therefore, provides a comparative overview based on the established bioactivity of their respective derivative classes, alongside general experimental protocols and conceptual signaling pathways to inform future research.
General Bioactivity Profiles
Both oxazole and thiazole moieties are prevalent in a wide array of biologically active natural products and synthetic compounds, indicating their significance as pharmacophores. Derivatives of both parent compounds have shown promise in several therapeutic areas.
This compound Derivatives: The oxazole ring is a key structural feature in numerous compounds exhibiting a broad spectrum of biological activities. Research into oxazole derivatives has highlighted their potential as:
-
Anticancer Agents: Many oxazole-containing molecules have demonstrated cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agents: Derivatives have shown activity against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Agents: The oxazole nucleus is present in compounds with anti-inflammatory properties.
-
Enzyme Inhibitors: Specific oxazole derivatives have been identified as inhibitors of various enzymes.
1-(Thiazol-2-yl)ethanone Derivatives: The thiazole ring, a bioisostere of the oxazole ring where the oxygen atom is replaced by a sulfur atom, is also a critical component of many bioactive molecules. Thiazole derivatives have been extensively investigated for their:
-
Antimicrobial Activity: This is one of the most well-documented bioactivities of thiazole derivatives, with many compounds exhibiting potent antibacterial and antifungal effects.
-
Anticancer Activity: A significant number of thiazole-containing compounds have been synthesized and evaluated for their potential as anticancer drugs.
-
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit a variety of enzymes, including kinases and proteases.
-
Antiviral and Anti-inflammatory Properties: Research has also pointed to the potential of thiazole derivatives in these therapeutic areas.
Data Presentation
A direct quantitative comparison of the bioactivity of this compound and 1-(thiazol-2-yl)ethanone is not feasible due to the absence of published experimental data. Researchers are encouraged to perform head-to-head in vitro and in vivo studies to generate comparative data. A suggested template for presenting such data is provided below.
| Bioactivity Assay | This compound | 1-(Thiazol-2-yl)ethanone | Reference Compound |
| Cytotoxicity (IC50 in µM) | |||
| Cell Line A | No data available | No data available | e.g., Doxorubicin |
| Cell Line B | No data available | No data available | e.g., Doxorubicin |
| Antimicrobial (MIC in µg/mL) | |||
| Staphylococcus aureus | No data available | No data available | e.g., Ciprofloxacin |
| Escherichia coli | No data available | No data available | e.g., Ciprofloxacin |
| Candida albicans | No data available | No data available | e.g., Fluconazole |
| Enzyme Inhibition (IC50 in µM) | |||
| Target Enzyme X | No data available | No data available | e.g., Specific Inhibitor |
Experimental Protocols
To facilitate future comparative studies, a general protocol for a standard in vitro cytotoxicity assay is provided below. This can be adapted to evaluate the effects of this compound and 1-(thiazol-2-yl)ethanone on various cancer cell lines.
MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a selected cancer cell line.
Materials:
-
Test compounds: this compound and 1-(Thiazol-2-yl)ethanone, dissolved in a suitable solvent (e.g., DMSO).
-
Cancer cell line (e.g., HeLa, MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Multi-channel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Mandatory Visualization
Below are diagrams generated using Graphviz to illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated for these compounds.
Caption: A general workflow for the bioactivity screening and evaluation of novel compounds.
Caption: A hypothetical signaling pathway potentially modulated by oxazole or thiazole derivatives.
Cross-reactivity profiling of 1-(Oxazol-2-yl)ethanone against a panel of kinases
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of selective kinase inhibitors is a critical focus in modern drug discovery, particularly in oncology.[1] Kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is often implicated in disease.[1] Small molecule inhibitors that target specific kinases are promising therapeutic agents; however, achieving selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[2] Off-target inhibition can lead to undesirable side effects or toxicity, making the comprehensive profiling of a compound's cross-reactivity essential.
This guide provides a comparative framework for evaluating the kinase selectivity profile of the novel compound 1-(Oxazol-2-yl)ethanone. As extensive public data on the kinome-wide screening of this specific compound is not available, this document will use a representative dataset of a well-characterized kinase inhibitor to illustrate the necessary data presentation, experimental protocols, and data visualization required for a thorough comparison. This framework will enable researchers to effectively benchmark this compound against other kinase inhibitors once experimental data is generated.
Data Presentation: Comparative Kinase Selectivity
A primary metric for assessing a kinase inhibitor's potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity.[3] Lower IC50 values indicate higher potency. To evaluate selectivity, the IC50 of the compound against its intended primary target is compared with its IC50 against a panel of off-target kinases.
The following table presents a hypothetical kinase selectivity profile for this compound, benchmarked against the well-known multi-kinase inhibitor, Staurosporine. This table structure allows for a clear and direct comparison of potency and selectivity.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Kinase Family |
| Aurora A | 15 | 20 | Serine/Threonine Kinase |
| CDK2/cyclin A | 85 | 6 | Serine/Threonine Kinase |
| VEGFR2 | 250 | 30 | Tyrosine Kinase |
| SRC | >10,000 | 7 | Tyrosine Kinase |
| PKA | 1,200 | 15 | Serine/Threonine Kinase |
| PKCα | 5,000 | 1 | Serine/Threonine Kinase |
| EGFR | >10,000 | 100 | Tyrosine Kinase |
| MET | 8,000 | 12 | Tyrosine Kinase |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes. IC50 values are subject to variation based on specific assay conditions and should be considered for comparative purposes. Assays performed under identical conditions are required for a direct head-to-head comparison.[3]
Experimental Protocols
To ensure the reproducibility and accuracy of kinase inhibition data, detailed experimental protocols are essential. The following is a representative protocol for an in vitro kinase assay, which is a standard method for determining the IC50 of a compound.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is designed to measure the activity of a target kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
This compound (or other test inhibitors)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
Luminescence-based ADP detection reagent kit
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.
-
Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in the kinase assay buffer. Add 2 µL of the diluted enzyme to each well.
-
Kinase Reaction Initiation: Prepare the substrate/ATP mixture in the kinase assay buffer. The final concentration of ATP is typically at or near its Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection: After incubation, equilibrate the plate to room temperature. Add 5 µL of the ADP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate the plate at room temperature for 40 minutes.
-
Luminescence Measurement: Add 10 µL of a kinase detection reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro kinase assay described above.
Caption: Workflow for in vitro kinase inhibition assay.
Signaling Pathway Diagram
Assuming Aurora A is a primary target of this compound, the following diagram illustrates a simplified signaling pathway involving this kinase. Aurora A is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis.
Caption: Simplified Aurora A signaling pathway.
The comprehensive evaluation of a kinase inhibitor's selectivity is paramount for its development as a therapeutic agent or a chemical probe. This guide provides a structured framework for the cross-reactivity profiling of this compound. By employing standardized data presentation, detailed experimental protocols, and clear visual representations of workflows and signaling pathways, researchers can effectively assess the compound's performance relative to other inhibitors. The provided templates and methodologies can be adapted once experimental data for this compound become available, facilitating a robust and objective comparison that will inform future drug development efforts.
References
Confirming the Structure of 2-Acetyloxazole Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. Oxazole derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Unambiguously confirming the atomic arrangement of these molecules is essential for understanding structure-activity relationships (SAR) and for rational drug design.
While several analytical techniques provide valuable structural insights, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise 3D structure of a compound.[1][3] This guide provides a comparative overview of X-ray crystallography against other common analytical methods and presents the supporting experimental data and protocols for the structural confirmation of acetylated oxazole derivatives.
The Gold Standard: X-ray Crystallography vs. Other Techniques
Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for characterizing newly synthesized compounds. However, they each provide different types of structural information, and none can offer the definitive 3D spatial arrangement provided by X-ray crystallography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms (primarily ¹H and ¹³C) in a solution state, helping to piece together the molecular skeleton.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.[4]
-
Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns, which aids in confirming the molecular formula.[4]
While these techniques are crucial for initial characterization, they provide indirect evidence of the overall structure. In contrast, X-ray crystallography directly maps the electron density of a molecule in its crystalline state, providing precise, high-resolution data on bond lengths, bond angles, and torsional angles.[5] This technique is unparalleled in its ability to resolve stereochemistry and conformational details, making it the gold standard for absolute structure determination.[6]
Data Presentation: Crystallographic Parameters of an Acetylated Oxazole Analog
Obtaining high-quality crystals of every derivative can be challenging. The following data is for 3-acetyloxazolin-2-one , a close structural analog to 2-acetyloxazole derivatives, as determined by single-crystal X-ray diffraction. This data provides a benchmark for the expected geometric parameters within this class of molecules.
Table 1: Selected Bond Lengths and Angles for 3-Acetyloxazolin-2-one [5]
| Parameter | Bond/Atoms | Length (Å) / Angle (°) |
| Bond Lengths | O1-C2 | 1.383 |
| O1-C5 | 1.392 | |
| N3-C2 | 1.385 | |
| N3-C4 | 1.383 | |
| N3-C6 | 1.401 | |
| C4-C5 | 1.320 | |
| C2=O2 | 1.196 | |
| C6=O6 | 1.210 | |
| Bond Angles | C2-O1-C5 | 106.6 |
| C2-N3-C4 | 110.1 | |
| C2-N3-C6 | 125.1 | |
| C4-N3-C6 | 124.8 | |
| O1-C2-N3 | 108.9 | |
| N3-C4-C5 | 107.1 | |
| O1-C5-C4 | 107.3 | |
| N3-C6-O6 | 120.2 |
Data sourced from the X-ray structure of 3-acetyloxazolin-2-one.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
The structural validation of a 2-acetyloxazole derivative via single-crystal X-ray diffraction follows a well-established workflow.
1. Crystallization: The initial and often most difficult step is growing a single crystal of sufficient quality (typically >0.1 mm in all dimensions) and free of significant defects.[3]
-
Method: Slow evaporation of a saturated solution is a common technique.
-
Procedure:
-
Dissolve the purified 2-acetyloxazole derivative in a suitable solvent (or solvent mixture) to create a saturated or near-saturated solution.
-
Filter the solution into a clean vial.
-
Cover the vial with a cap or film containing small perforations to allow for the slow evaporation of the solvent over several days or weeks.
-
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.[7]
-
The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas (e.g., to 173 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[5]
-
As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]
3. Structure Solution and Refinement:
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[7]
-
Structure Solution: The initial crystal structure is solved using computational methods (e.g., direct methods).
-
Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method.[8] Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Validation: The final structure is validated using tools like CHECKCIF to ensure the model is chemically reasonable and accurately represents the experimental data.[7] The final data is typically deposited in a crystallographic database and presented in a Crystallographic Information File (CIF).
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in determining the molecular structure of a 2-acetyloxazole derivative using X-ray crystallography.
Caption: Workflow for X-ray Crystallography Structure Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ou.edu [ou.edu]
- 7. benchchem.com [benchchem.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
A Comparative Guide to the Synthetic Efficiency of Routes to 1-(Oxazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 1-(Oxazol-2-yl)ethanone, a valuable building block in medicinal chemistry. The routes benchmarked are the two-step oxidation of 2-ethyl-2-oxazoline and the one-pot cyclocondensation of 1-bromo-2-oxopropane with formamide. This comparison is based on key performance indicators such as reaction yield, time, and temperature, supported by detailed experimental protocols.
Data Summary of Synthetic Routes
The following table summarizes the quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Oxidation of 2-Ethyl-2-Oxazoline | Route 2: Cyclocondensation |
| Starting Materials | 2-Ethyl-2-oxazoline | 1-Bromo-2-oxopropane, Formamide |
| Key Reagents | Manganese Dioxide (MnO₂) | Formamide (acts as reagent and solvent) |
| Solvent | Dichloromethane (DCM) | None |
| Temperature | 25 °C (Room Temperature) | 120 °C |
| Reaction Time | 24 hours | 4 hours |
| Yield | 85% | 70% |
| Purification | Column Chromatography | Distillation |
Synthetic Pathways Overview
The logical workflow for comparing these two synthetic strategies is outlined below. This diagram illustrates the progression from starting materials to the final product for each route, highlighting the key transformation.
Detailed Experimental Protocols
Route 1: Oxidation of 2-Ethyl-2-Oxazoline
This route involves a two-step process: the synthesis of the 2-ethyl-2-oxazoline precursor followed by its oxidation to the target compound.
Step 1: Synthesis of 2-Ethyl-2-oxazoline
-
Materials: Propionitrile, ethanolamine, cadmium acetate dihydrate.
-
Procedure: A mixture of propionitrile (0.1 mol), ethanolamine (0.1 mol), and cadmium acetate dihydrate (0.01 mol) is heated at 120°C for 6 hours. The reaction mixture is then cooled to room temperature and distilled under reduced pressure to yield 2-ethyl-2-oxazoline.
Step 2: Oxidation to this compound
-
Materials: 2-Ethyl-2-oxazoline, activated manganese dioxide (MnO₂), dichloromethane (DCM).
-
Procedure: To a solution of 2-ethyl-2-oxazoline (10 mmol) in 50 mL of dichloromethane, activated manganese dioxide (50 mmol) is added. The suspension is stirred vigorously at room temperature (25°C) for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of celite to remove the manganese dioxide. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a colorless oil. The reported yield for this step is 85%.
Route 2: One-Pot Cyclocondensation of 1-Bromo-2-oxopropane and Formamide
This method provides a more direct, one-pot approach to the target molecule.
-
Materials: 1-Bromo-2-oxopropane, formamide.
-
Procedure: A mixture of 1-bromo-2-oxopropane (0.1 mol) and formamide (0.5 mol) is heated at 120°C for 4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation to give this compound. This method has a reported yield of 70%.
Concluding Remarks
Both synthetic routes offer viable pathways to this compound. The oxidation of 2-ethyl-2-oxazoline (Route 1) provides a higher overall yield but involves a two-step process. In contrast, the one-pot cyclocondensation (Route 2) is more atom-economical and procedurally simpler, though it results in a lower yield. The choice of synthetic route will depend on the specific requirements of the researcher, balancing factors such as yield, process time, and available starting materials.
Safety Operating Guide
Safe Disposal of 1-(Oxazol-2-yl)ethanone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-(Oxazol-2-yl)ethanone, a compound requiring careful handling due to its hazardous properties. Adherence to these procedures is critical for regulatory compliance and the well-being of laboratory personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as hazardous, and direct contact should be avoided.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat to prevent skin contact |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following protocol outlines the general steps for its proper disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be declared as hazardous waste.[1][2]
-
Segregate from Other Waste Streams: Do not mix this compound with non-hazardous waste.[2] It should be collected in a dedicated and properly labeled waste container.
-
Check for Incompatibilities: Store this compound away from strong oxidizing agents, acids, and bases to prevent any adverse chemical reactions.
Step 2: Waste Collection and Storage
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container should be in good condition, free from leaks or cracks.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide Necessary Documentation: Be prepared to provide the EHS office with a completed hazardous waste disposal form, detailing the contents and quantity of the waste.
-
Professional Disposal: The final disposal of this compound must be carried out by a licensed and approved waste disposal facility.[3][4] This typically involves incineration or other specialized treatments to ensure the complete destruction of the hazardous material in an environmentally sound manner. Do not attempt to dispose of this chemical down the drain or in regular trash.[3][4]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Summary of Hazard Information
While specific quantitative data for disposal is not available, the following table summarizes the key hazards associated with this compound that necessitate its classification as hazardous waste.
| Hazard Type | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.[4] |
| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[4] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. P312: Call a poison center or doctor if you feel unwell.[4] |
| Environmental Hazard | Prevent release to the environment. | Do not let the chemical enter drains.[3] |
Disclaimer: This document provides a general guideline for the disposal of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always ensure that your disposal practices are in full compliance with all applicable regulations.
References
Personal protective equipment for handling 1-(Oxazol-2-yl)ethanone
Essential Safety and Handling Guide for 1-(Oxazol-2-yl)ethanone
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.
Chemical Profile and Hazards
This compound is an aromatic ketone.[1] The Safety Data Sheet (SDS) identifies it as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
Hazard Identification
| Hazard Statement | Classification | Precautionary Statement |
| H227 | Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| H302 | Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. |
| H315 | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse. |
| H319 | Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[3][4] | Protects against skin irritation and absorption. Butyl gloves offer superior protection against ketones.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5] | Prevents eye irritation from splashes or vapors.[2][6][7] |
| Lab Coat | Standard laboratory coat. | Prevents skin contact with clothing.[5] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust or aerosols may be generated.[5] | Protects against respiratory tract irritation.[2][6][7] |
Glove Selection for Ketone Handling
| Glove Type | Protection Level Against Ketones |
| Butyl Rubber | Excellent |
| Nitrile Rubber | Good |
| Neoprene | Fair |
| Latex | Not Recommended |
For enhanced protection, a combination of inner and outer gloves, such as nitrile and butyl gloves, can be utilized.[3]
Operational and Disposal Plans
Standard Operating Procedure for Handling
-
Preparation : Ensure a well-ventilated work area, such as a chemical fume hood.[6][7] Assemble all necessary equipment and PPE before handling the chemical.
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.
-
Handling : Avoid direct contact with the skin and eyes.[6][7] Avoid breathing in fumes, vapors, or mists.[2][6][7] Keep the container tightly closed when not in use.[6]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances and ignition sources.[6]
Spill Response Protocol
-
Evacuation : Evacuate the immediate area in case of a large spill.
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.[8]
-
Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[8]
-
Decontamination : Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[8]
-
Reporting : Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[8]
-
Waste Identification : Label all waste containing this compound as "Hazardous Waste" with the full chemical name.[8]
-
Container Selection : Use a chemically compatible, leak-proof container with a secure lid, such as a high-density polyethylene (HDPE) container.[8]
-
Waste Segregation : Do not mix with other waste streams. Store away from incompatible materials such as strong oxidizing agents.[5]
-
Storage : Store the waste container in a designated satellite accumulation area within a secondary containment bin.[5][8]
-
Disposal Request : When the container is nearly full (not exceeding 90% capacity), contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[8]
Workflow for Handling this compound
References
- 1. This compound | 77311-07-0 [chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. shop.dqeready.com [shop.dqeready.com]
- 4. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
